5-Fluoro-6-methylindoline
Description
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Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
5-fluoro-6-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 |
InChI Key |
ZEVBZJUMEBHTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1F |
Origin of Product |
United States |
Foundational & Exploratory
5-Fluoro-6-methylindoline: A Technical Guide for Drug Discovery Professionals
Disclaimer: The following technical guide on 5-Fluoro-6-methylindoline (CAS 1784502-47-1) is a theoretical overview based on established principles of organic chemistry and medicinal chemistry, drawing analogies from structurally related compounds. As of the time of writing, specific experimental data for this compound is not publicly available. This document is intended to provide a predictive framework for researchers and drug development professionals.
Introduction: The Promise of Fluorinated Indolines in Medicinal Chemistry
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic structure provides a valuable template for interacting with biological targets. The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity.[2] The combination of a fluorine atom and a methyl group on the indoline ring, as in this compound, presents an intriguing substitution pattern with the potential for unique pharmacological properties. This guide explores the projected chemical properties, a plausible synthetic approach, expected spectroscopic characteristics, and potential applications of this novel compound.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred by considering the contributions of the fluorine and methyl substituents to the indoline core.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₁₀FN | Based on the chemical structure. |
| Molecular Weight | ~151.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Many simple indolines exhibit this appearance. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water. | The hydrophobic indoline core is expected to dominate solubility. |
| LogP | 2.0 - 2.5 | The introduction of a fluorine atom generally increases lipophilicity compared to the parent indoline, as does the methyl group. |
| pKa (of the amine) | 4.0 - 5.0 | The fluorine atom's electron-withdrawing nature is expected to decrease the basicity of the indoline nitrogen compared to unsubstituted indoline. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from a commercially available substituted aniline, followed by a reductive cyclization. This approach offers a convergent and often high-yielding pathway to the indoline core.
Diagram: Proposed Synthesis of this compound
A proposed multi-step synthesis of this compound.
Experimental Protocol (Hypothetical)
-
N-Protection of 4-Fluoro-3-methylaniline: To a solution of 4-fluoro-3-methylaniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as acetic anhydride or di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-protected aniline.
-
Friedel-Crafts Acylation: To a cooled solution of the N-protected 4-fluoro-3-methylaniline in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., aluminum chloride) followed by the dropwise addition of chloroacetyl chloride. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Quench the reaction with ice-water and extract the product.
-
Reductive Cyclization and Deprotection: The resulting α-chloro ketone can be subjected to reduction using a reducing agent like sodium borohydride to form the corresponding chlorohydrin. Subsequent catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a stronger reducing agent like lithium aluminum hydride would lead to the reduction of the ketone and amide functionalities, as well as the intramolecular cyclization to form the indoline ring. If a Boc protecting group is used, a final deprotection step with an acid (e.g., TFA) would be necessary.
Predicted Spectroscopic Properties
The spectroscopic properties of this compound can be predicted based on the analysis of similar structures.
| Spectroscopy | Predicted Chemical Shifts (δ) / Key Fragments | Rationale |
| ¹H NMR | Aromatic protons: ~6.5-7.0 ppm (doublets and singlets). Methylene protons (-CH₂-CH₂-): Two triplets around 3.0-3.5 ppm. Methyl protons (-CH₃): A singlet around 2.2 ppm. NH proton: A broad singlet, chemical shift dependent on concentration and solvent. | The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom. The aliphatic protons will exhibit typical triplet-triplet coupling for the indoline ring. The methyl group will appear as a singlet. |
| ¹³C NMR | Aromatic carbons: ~110-150 ppm. Methylene carbons: ~30 and 50 ppm. Methyl carbon: ~15-20 ppm. | The fluorine atom will cause splitting of the adjacent carbon signals (C-F coupling). The chemical shifts of the aromatic carbons will be influenced by both the electron-donating methyl group and the electron-withdrawing fluorine atom. |
| ¹⁹F NMR | A single resonance around -120 to -140 ppm. | The chemical shift is characteristic of an aryl fluoride. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z ≈ 151. Fragmentation pattern would likely involve the loss of a methyl group (M-15) and cleavage of the indoline ring. | The molecular ion peak will confirm the molecular weight. |
Expected Reactivity and Chemical Behavior
The reactivity of the indoline core is primarily centered around the nitrogen atom and the aromatic ring.
-
N-Functionalization: The secondary amine of the indoline is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation. The decreased basicity due to the fluorine substituent might require slightly more forcing conditions for some of these transformations.
-
Electrophilic Aromatic Substitution: The benzene portion of the indoline ring is activated towards electrophilic substitution. The directing effects of the fluorine (ortho, para-directing but deactivating) and the alkylamino and methyl groups (ortho, para-directing and activating) will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. The C7 position is likely to be the most activated site for electrophilic attack.
-
Oxidation: Indolines can be oxidized to the corresponding indoles. This reaction is often facile and can be achieved with a variety of oxidizing agents. The presence of the electron-withdrawing fluorine atom might make the indoline slightly more resistant to oxidation compared to its non-fluorinated counterpart.
Potential Applications in Drug Discovery
Fluorinated indoles and indolines are prevalent in medicinal chemistry due to their favorable pharmacological profiles.[3][4]
Diagram: Potential Drug Discovery Workflow
A generalized workflow for the integration of novel compounds like this compound into a drug discovery pipeline.
-
Central Nervous System (CNS) Agents: The indoline scaffold is present in several CNS-active drugs. The lipophilicity imparted by the fluorine and methyl groups may facilitate blood-brain barrier penetration.
-
Anticancer Agents: Many kinase inhibitors incorporate fluorinated aromatic rings.[3] The this compound core could serve as a valuable fragment for the design of novel kinase inhibitors.
-
Anti-inflammatory Agents: Indoline derivatives have shown promise as anti-inflammatory agents. The specific substitution pattern of this compound could lead to novel inhibitors of inflammatory pathways.
-
Bioisosteric Replacement: The strategic placement of fluorine can be used to modulate the physicochemical properties of a lead compound.[5] For instance, the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving metabolic stability or altering receptor binding interactions.[6]
Safety and Handling
While specific toxicity data for this compound is unavailable, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related compounds, it should be considered as potentially harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound represents an unexplored yet promising scaffold for medicinal chemistry. This technical guide provides a theoretical framework for its synthesis, properties, and potential applications based on established chemical principles and data from analogous structures. The unique combination of the indoline core with a 5-fluoro and 6-methyl substitution pattern warrants further investigation and may unlock novel therapeutic opportunities. Experimental validation of the predictions outlined in this guide is a crucial next step for the drug discovery community.
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One-pot synthesis of highly substituted indolines - ResearchGate. (2025). Retrieved February 7, 2026, from [Link]
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Synthesis of substituted indolines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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5-Fluoro-6-methylindoline vs 5-fluoro-6-methylindole structure
An In-depth Technical Guide to the Structural and Functional Divergence of 5-Fluoro-6-methylindole and 5-Fluoro-6-methylindoline
Abstract
The indole and indoline scaffolds are cornerstones of medicinal chemistry, recognized as "privileged structures" due to their prevalence in biologically active compounds.[1][2] The substitution of these cores with fluorine and methyl groups offers a powerful strategy to modulate their physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of 5-fluoro-6-methylindole and its saturated counterpart, this compound. We will dissect their fundamental structural differences, explore the resulting divergence in reactivity and spectroscopic signatures, and discuss the strategic implications of the indole-to-indoline transition in the context of modern drug design. This document serves as a technical resource for researchers aiming to leverage the unique attributes of these fluorinated heterocycles in their discovery programs.
Core Structural Analysis: A Tale of Aromaticity and Saturation
The primary distinction between 5-fluoro-6-methylindole and this compound lies in the hybridization and bonding within the five-membered pyrrole ring. This single difference—the presence or absence of a C2-C3 double bond—instigates a cascade of structural and electronic consequences that define their respective chemical behaviors.
The 5-Fluoro-6-methylindole Core: An Aromatic, Electron-Rich System
5-Fluoro-6-methylindole is built upon the indole scaffold, a bicyclic aromatic heterocycle. The pyrrole ring's nitrogen atom contributes its lone pair of electrons to the π-system, resulting in a 10-π electron aromatic system that confers planarity, rigidity, and unique electronic properties. This aromaticity is the dominant factor governing its reactivity, which is characterized by a high propensity for electrophilic substitution, primarily at the electron-rich C3 position.[3]
The this compound Core: A Saturated, Flexible Analogue
In contrast, this compound is the dihydro-derivative of the indole. The reduction of the C2-C3 double bond disrupts the aromatic π-system of the pyrrole ring.[3] The resulting scaffold is non-planar and conformationally flexible. The nitrogen atom's lone pair is localized, rendering it more basic and nucleophilic, similar to a substituted aniline. This structural saturation fundamentally alters its chemical personality, shifting its reactivity away from electrophilic attack on the pyrrole ring towards reactions characteristic of a secondary aryl amine.
Visualization of Core Structural Differences
The following diagram illustrates the fundamental structural divergence, highlighting the key difference in the five-membered ring.
Caption: Structural comparison of aromatic indole vs. saturated indoline cores.
The Influence of Fluorine and Methyl Substituents
On both scaffolds, the substituents at the 5- and 6-positions play a critical role in fine-tuning the electronic landscape.
-
5-Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This can decrease the basicity of the indoline nitrogen and modulate the electron density of the indole's aromatic system. In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and alter lipophilicity.[4][5]
-
6-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation. It can slightly increase the electron density of the benzene ring, influencing the regioselectivity of potential electrophilic aromatic substitution reactions.
Comparative Physicochemical and Spectroscopic Properties
The structural dichotomy between these molecules directly translates into distinct and predictable physicochemical and spectroscopic properties. While experimental data for these specific substituted compounds is limited, we can extrapolate from known data for related structures.
Physicochemical Data Comparison
| Property | 5-Fluoro-6-methylindole | This compound | Rationale for Difference |
| Molecular Formula | C₉H₈FN | C₉H₁₀FN | Indoline has two additional hydrogen atoms due to the saturated C2-C3 bond. |
| Molecular Weight | 149.17 | 151.18 | Corresponds to the addition of two hydrogen atoms. |
| Aromaticity | Aromatic | Non-aromatic | The indole core possesses a 10-π electron aromatic system; the indoline core does not. |
| Predicted LogP | ~2.3 - 2.6 | ~2.0 - 2.3 | The planar, aromatic indole is generally more lipophilic than its more polar, saturated indoline counterpart. |
| Predicted pKa (N-H) | ~16-17 (acidic) | ~4-5 (basic conjugate acid) | The indole N-H is weakly acidic as deprotonation preserves aromaticity. The indoline nitrogen is a basic secondary amine. |
| Polar Surface Area | Lower | Higher | The localized, more basic nitrogen in indoline contributes more to the polar surface area than the delocalized nitrogen in indole. |
| Conformational Flexibility | Rigid, Planar | Flexible, Non-planar | Saturation of the C2-C3 bond introduces sp³-hybridized carbons, allowing for puckering of the five-membered ring.[6] |
Note: LogP and pKa values are estimates based on parent structures and known substituent effects.
Differentiating Spectroscopic Signatures
-
¹H NMR Spectroscopy:
-
Indole: Will exhibit signals in the aromatic region (approx. 6.5-7.5 ppm) for protons on the bicyclic system, including a characteristic signal for the C3-H.
-
Indoline: Will show aliphatic signals for the C2 and C3 protons, typically appearing as triplets around 3.0-3.6 ppm, and will lack the downfield signals associated with the aromatic pyrrole ring protons.
-
-
¹³C NMR Spectroscopy:
-
Indole: All carbons in the bicyclic system will have signals in the aromatic/olefinic region (>100 ppm).
-
Indoline: Will display two distinct aliphatic carbon signals for C2 and C3 at a much higher field (approx. 25-50 ppm).
-
-
UV-Vis Spectroscopy:
-
Indole: Possesses a strong chromophore due to the extended π-conjugation, resulting in characteristic absorbance maxima around 270-290 nm.
-
Indoline: Lacks the conjugated π-system of the indole. Its UV spectrum will more closely resemble that of a substituted aniline, with a primary absorbance at a significantly shorter wavelength (around 240-250 nm) and a weaker secondary band.
-
Reactivity and Key Synthetic Pathways
The synthesis of these two molecules starts from a common precursor but diverges based on the desired final core structure. Their reactivity profiles are fundamentally different, dictating their use as synthetic intermediates.
Synthesis of 5-Fluoro-6-methylindole
The Leimgruber-Batcho indole synthesis is a highly effective and industrially relevant method for constructing substituted indoles from o-nitrotoluenes.[7][8] This pathway involves the formation of an enamine from the substituted o-nitrotoluene, followed by a reductive cyclization to yield the indole core. This method avoids the harsh acidic conditions of the Fischer indole synthesis, offering broader functional group tolerance.
Caption: Leimgruber-Batcho synthesis of 5-fluoro-6-methylindole.
Synthesis of this compound
The most direct route to this compound is through the chemical reduction of the corresponding indole. This transformation specifically targets the C2-C3 double bond of the pyrrole ring, leaving the benzene ring intact. A variety of reducing agents can accomplish this, with the choice often depending on scale and the presence of other functional groups.
-
Common Reducing Agents:
-
Zinc in Hydrochloric Acid (Zn/HCl): A classic and effective method for indole reduction.[3]
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): A clean and efficient method, though it may be less selective if other reducible functional groups are present.
-
Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid: A milder reducing agent that is often used for this transformation.
-
Strategic Importance in Drug Discovery
The choice between an indole and an indoline scaffold is a critical decision in medicinal chemistry, as it profoundly impacts a molecule's three-dimensional shape, polarity, and interaction with biological targets.[9][10]
-
Indole as a Bioactive Scaffold: The flat, rigid, and aromatic nature of the indole ring makes it an excellent scaffold for mimicking interactions of natural ligands, such as tryptophan. It frequently engages in π-π stacking and hydrogen bonding within protein active sites. Fluorinated indoles have been investigated as antimicrobial agents, serotonin receptor ligands, and anticancer therapeutics.[11][12][13]
-
The Indole-to-Indoline Switch: Converting an indole to an indoline serves several strategic purposes in lead optimization:
-
Increased 3D Complexity: The non-planar, flexible indoline can access different binding pockets and form novel interactions unavailable to its flat indole counterpart.[6]
-
Improved Physicochemical Properties: The switch often leads to increased aqueous solubility and a lower LogP, which can improve pharmacokinetic properties.
-
Enhanced Metabolic Stability: The indole ring can be susceptible to oxidative metabolism. The saturated indoline often exhibits a different and more stable metabolic profile.
-
Modified Receptor Selectivity: The change in geometry and basicity can drastically alter a compound's affinity and selectivity for different receptor subtypes. A series of indoline and indole derivatives were designed as selective α1A-adrenergic receptor antagonists for treating benign prostatic hyperplasia.[9][14]
-
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis of the target compounds.
Protocol: Synthesis of 5-Fluoro-6-methylindole via Leimgruber-Batcho Reaction
-
Objective: To synthesize 5-fluoro-6-methylindole from 4-fluoro-3-methyl-1-nitrotoluene.
-
Rationale: This protocol is adapted from established Leimgruber-Batcho procedures for analogous compounds.[7] The use of iron in acetic acid is a robust method for the final reductive cyclization step.
-
Materials:
-
4-Fluoro-3-methyl-1-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Toluene
-
Acetic Acid
-
Iron powder
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Enamine Formation: In a round-bottom flask, dissolve 4-fluoro-3-methyl-1-nitrotoluene (1.0 eq) in toluene. Add DMF-DMA (1.2 eq) and pyrrolidine (1.2 eq). Heat the mixture to reflux (approx. 110°C) for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up (Enamine): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the solvent and excess reagents. The crude enamine is typically a dark oil or solid and can be used in the next step without further purification.
-
Reductive Cyclization: Prepare a suspension of iron powder (5.0 eq) in a mixture of acetic acid and water (e.g., 4:1). Heat the suspension to 80-90°C with vigorous stirring.
-
Addition: Dissolve the crude enamine from the previous step in acetic acid or toluene and add it dropwise to the hot iron suspension. Causality Note: The dropwise addition is crucial to control the exotherm of the nitro group reduction.
-
Reaction: Maintain the temperature at 90-100°C for 2-3 hours after the addition is complete. Monitor the formation of the indole product by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing thoroughly with ethyl acetate. Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-fluoro-6-methylindole.
-
Protocol: Reduction of 5-Fluoro-6-methylindole to this compound
-
Objective: To selectively reduce the pyrrole ring of the indole to form the indoline.
-
Rationale: This protocol uses zinc dust in an acidic medium, a classic and reliable method for this transformation. The acid protonates the indole, making the C2-C3 bond more susceptible to reduction.
-
Materials:
-
5-Fluoro-6-methylindole
-
Zinc dust
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Reaction Setup: Suspend 5-fluoro-6-methylindole (1.0 eq) in a flask with a stirrer.
-
Reduction: Add concentrated HCl dropwise with cooling in an ice bath until the indole is fully dissolved and the solution is strongly acidic. Add zinc dust (3.0-4.0 eq) portion-wise, controlling the temperature to prevent excessive foaming. Self-Validation: The reaction is often accompanied by gas evolution and a noticeable exotherm.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and filter to remove excess zinc. Carefully basify the filtrate with a 10% NaOH solution to pH > 10 while cooling in an ice bath.
-
Extraction and Purification: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or distillation if necessary.
-
Conclusion
5-Fluoro-6-methylindole and this compound, while separated by only two hydrogen atoms, occupy vastly different chemical spaces. The former is a planar, aromatic, and electron-rich system, while the latter is a flexible, saturated, and basic scaffold. This fundamental structural divergence dictates their synthesis, reactivity, and spectroscopic properties. For the medicinal chemist, the strategic conversion from the indole to the indoline represents a powerful tactic to escape flatland, enhance three-dimensionality, and optimize drug-like properties. A thorough understanding of the distinct characteristics detailed in this guide is essential for the rational design and development of novel therapeutics based on these valuable fluorinated heterocyclic cores.
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An In-Depth Technical Guide to the Metabolic Stability of the 5-Fluoro-6-Methylindoline Scaffold
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Fluoro-6-Methylindoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. However, like many heterocyclic scaffolds, the indoline nucleus is susceptible to metabolic transformations that can limit its therapeutic potential by affecting its pharmacokinetic profile, including bioavailability and duration of action.[2]
This guide focuses on a specifically substituted analog: This compound . The strategic placement of a fluorine atom at the 5-position and a methyl group at the 6-position is a deliberate medicinal chemistry tactic aimed at enhancing metabolic stability. Fluorine substitution is a well-established strategy to block sites of oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond.[3][4] This guide will provide an in-depth analysis of the metabolic landscape of this scaffold, the scientific rationale behind its design, and the experimental workflows required to rigorously assess its metabolic fate.
The Metabolic Landscape: How Fluorine and Methyl Groups Engineer Stability
The metabolic stability of a drug candidate is its susceptibility to biotransformation and is a critical factor influencing its efficacy and safety.[5] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[6][7][8] For the indoline scaffold, several metabolic "soft spots" are known.
Common Metabolic Pathways of the Indoline Core:
-
Aromatic Hydroxylation: The benzene ring portion of the indoline is susceptible to hydroxylation by CYP enzymes, a common Phase I metabolic reaction.[9]
-
N-Dealkylation: If the indoline nitrogen is substituted, N-dealkylation can occur.
-
Oxidation of the Pyrrolidine Ring: The saturated five-membered ring can undergo oxidation.
-
Aromatization: Cytochrome P450 enzymes can catalyze the dehydrogenation of the indoline ring to form the corresponding indole.[10][11] This can be a significant metabolic pathway with potentially different pharmacological or toxicological consequences.
The Influence of 5-Fluoro and 6-Methyl Substitution:
The 5-fluoro-6-methyl substitution pattern is designed to thwart these metabolic processes:
-
Blocking Aromatic Hydroxylation: The 5-position is a common site for aromatic oxidation. Placing a fluorine atom at this position effectively "shields" it from CYP-mediated hydroxylation.[3][12] This is a widely used and effective strategy to improve metabolic stability.[13]
-
Modulating Electronic Properties: The strong electron-withdrawing nature of the fluorine atom can alter the electron density of the aromatic ring, potentially making it a less favorable substrate for oxidative enzymes.[14]
-
Steric Hindrance: The 6-methyl group can provide steric hindrance that may impede the approach of metabolizing enzymes to the adjacent 5- and 7-positions of the aromatic ring.
The interplay of these electronic and steric effects is intended to significantly reduce the rate of metabolic clearance, thereby increasing the compound's half-life and oral bioavailability.
Predictive and Experimental Assessment of Metabolic Stability
A multi-pronged approach, combining in silico predictions with robust in vitro assays, is essential for characterizing the metabolic stability of the this compound scaffold.
In Vitro Experimental Protocols
The gold standard for assessing metabolic stability in early drug discovery involves incubating the compound with liver-derived enzyme systems.[6][15][16] The two most common assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing and primarily evaluates metabolism by Phase I enzymes like cytochrome P450s.[5][12] Liver microsomes are subcellular fractions that are rich in these enzymes.[6]
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLM): Using pooled HLM from multiple donors averages out inter-individual variability in enzyme expression and activity.
-
NADPH (Nicotinamide Adenine Dinucleotide Phosphate): This cofactor is essential for the catalytic activity of CYP enzymes. Its inclusion initiates the metabolic reactions. A control incubation without NADPH is critical to assess for non-CYP-mediated degradation.[17]
-
Time Points: Multiple time points are taken to accurately determine the rate of compound depletion.[17][18]
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins and halts all enzymatic activity.[17][19]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry is the analytical method of choice due to its speed, sensitivity, and specificity in quantifying the remaining parent compound.[19][20]
Detailed Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the this compound test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and pooled human liver microsomes (final concentration typically 0.5 mg/mL).[17]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[19][21]
-
Initiation: Start the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[17]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate or tubes containing ice-cold acetonitrile with an internal standard to stop the reaction.[17][22]
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.[17][22]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolizing enzymes, as well as transporters.[7] This gives a more complete picture of hepatic clearance.[5]
Causality Behind Experimental Choices:
-
Cryopreserved Human Hepatocytes: These provide a convenient and reliable source of metabolically active liver cells, containing the full complement of metabolic enzymes and cofactors.[23]
-
Suspension Incubation: Incubating the compound with hepatocytes in suspension ensures maximal exposure of the compound to the cells.
-
Longer Incubation Times: Hepatocyte assays are often run for longer periods than microsomal assays to capture the activity of slower metabolic pathways, including Phase II conjugation.[24]
Detailed Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend them in the appropriate incubation medium to a final density of approximately 1 million viable cells/mL.[19]
-
Incubation: Add the test compound to the hepatocyte suspension (final concentration typically 1 µM) and incubate at 37°C in a shaking water bath or incubator with a 5% CO2 atmosphere.[19][22]
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension and quench the reaction by adding them to ice-cold acetonitrile containing an internal standard.[22][24]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound remaining.[22][24]
-
Data Analysis: Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The key parameters derived are the in vitro half-life (t½) and intrinsic clearance (CLint).
| Scaffold | Assay System | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |
| Indoline (Parent) | HLM | 20 | 34.7 |
| This compound | HLM | > 120 | < 5.8 |
| Indoline (Parent) | Hepatocytes | 45 | 25.7 |
| This compound | Hepatocytes | > 180 | < 8.7 |
| Note: The data presented in this table is illustrative and represents typical results expected from the metabolic stabilization strategies discussed.[12] |
A longer half-life and lower intrinsic clearance value for the this compound scaffold compared to the unsubstituted parent indoline would provide strong evidence of enhanced metabolic stability.[12]
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex biological and experimental processes.
Caption: Potential CYP450-mediated metabolic pathways for the this compound scaffold.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Conclusion
The this compound scaffold represents a thoughtfully designed molecular core aimed at overcoming the common metabolic liabilities of the parent indoline ring system. The strategic introduction of fluorine serves to block a key site of aromatic oxidation, while the methyl group may provide additional steric shielding. Verifying the success of this strategy requires rigorous experimental evaluation using well-controlled in vitro assays, such as those with liver microsomes and hepatocytes. By understanding the scientific principles behind the scaffold's design and applying robust analytical methodologies, drug development professionals can confidently assess its metabolic stability and advance promising candidates toward their therapeutic goals.
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5-Fluoro-6-methylindoline medicinal chemistry building blocks
An In-depth Technical Guide to the Medicinal Chemistry of 5-Fluoro-6-methylindoline Building Blocks
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Strategic functionalization of this core can profoundly influence its pharmacological profile. This technical guide provides an in-depth exploration of the this compound building block, a uniquely tailored scaffold for modern drug discovery. We will dissect the synergistic interplay between the electron-withdrawing fluorine atom and the lipophilic methyl group, examining how this specific substitution pattern enhances metabolic stability, modulates receptor binding affinity, and improves overall drug-like properties. This guide offers field-proven insights into its synthesis, functionalization, and application, supported by detailed experimental protocols and authoritative references, designed for researchers, medicinal chemists, and drug development professionals.
The Strategic Advantage of Fluorine and Methyl Co-substitution
The deliberate placement of specific functional groups on a core scaffold is a fundamental strategy in rational drug design. The this compound scaffold is a prime example of how synergistic effects between substituents can yield a building block with superior properties.
The Role of the 5-Fluoro Substituent
The incorporation of a fluorine atom into a drug candidate is a well-established strategy to enhance its pharmaceutical properties.[1][2] Its small size (mimicking hydrogen) and high electronegativity impart unique characteristics:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing the fluorine at the 5-position can block a potential site of aromatic hydroxylation, thereby increasing the compound's half-life.[3]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the indoline nitrogen, which can be critical for optimizing ligand-receptor interactions and improving cell permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions, which can significantly increase potency.[1]
The "Magic Methyl" Effect at the 6-Position
The introduction of a methyl group, often termed the "magic methyl" effect, can lead to a profound increase in biological activity.[4][5] Its contribution stems from several factors:
-
Increased Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance membrane permeability and improve the ligand lipophilicity efficiency (LLE).[4]
-
Favorable Hydrophobic Interactions: A strategically placed methyl group can fit into a hydrophobic pocket within the target protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy.[6][7]
-
Conformational Control: The steric bulk of the methyl group can restrict the rotation of adjacent substituents, locking the molecule into a more bioactive conformation and improving selectivity.[7]
The combination of these two groups on the indoline core creates a building block that is pre-optimized for metabolic stability, cell permeability, and potent target engagement.
Synthesis and Functionalization of the this compound Core
A robust and scalable synthetic route is paramount for the utility of any medicinal chemistry building block. The synthesis of this compound can be efficiently achieved from commercially available starting materials.
Proposed Synthetic Pathway
A common and effective approach is a modified Leimgruber-Batcho indole synthesis followed by reduction. This method offers high yields and avoids harsh conditions often associated with other indole syntheses.
Caption: High-level workflow for the synthesis of the target building block.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-6-methylindole (Intermediate)
This protocol outlines the synthesis of the indole intermediate, which is subsequently reduced to the final indoline product.
Materials and Reagents:
-
4-Fluoro-3-methylaniline
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Ethanol, Toluene, Ethyl Acetate, Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
Step 1: Enamine Formation
-
To a solution of 4-fluoro-3-methylaniline (1.0 eq) in toluene (5 mL/g), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate. This is typically used in the next step without further purification.
-
Causality Note: DMF-DMA serves as a one-carbon source and activating agent, condensing with the aniline to form the enamine, which is the key intermediate for cyclization.
-
-
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in ethanol (10 mL/g).
-
Carefully add a slurry of Raney Nickel (approx. 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to 50-60 °C and add hydrazine hydrate (2.0 eq) dropwise over 30 minutes. An exotherm may be observed.
-
Trustworthiness Note: The dropwise addition of hydrazine is critical to control the reaction rate and temperature, ensuring a safe and efficient reduction of the nitro group (formed in situ conceptually) and subsequent cyclization.
-
After the addition is complete, continue stirring at reflux for 2 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, eluting with a gradient of Ethyl Acetate in Hexane) to yield 5-fluoro-6-methylindole.
-
Functionalization of the Indoline Core
The true value of this compound lies in its ability to be readily functionalized, particularly at the N1 position, to generate diverse libraries of compounds.
Caption: Common functionalization pathways for the indoline nitrogen.
Applications in Drug Discovery: A Case Study Perspective
While specific clinical drugs containing the exact this compound may be proprietary, the broader class of substituted fluoro-indolines has shown significant promise in various therapeutic areas. Patented compounds often feature this or closely related scaffolds as inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in oncology.[1]
Case Study: Hypothetical CDK4/6 Inhibitor Design
Let's consider the design of a CDK4/6 inhibitor, a class of drugs used to treat certain types of breast cancer. Many inhibitors in this class feature a core heterocyclic amine.
Table 1: Physicochemical Properties of Core Fragments
| Compound | cLogP (Calculated) | pKa (Indoline N) | Key Interactions |
| Indoline | 1.9 | ~5.0 | H-bond donor, hydrophobic |
| 5-Fluoroindoline | 2.1 | ~4.2 | H-bond donor, hydrophobic, potential F-interactions |
| This compound | 2.6 | ~4.3 | H-bond donor, enhanced hydrophobic interactions |
Data are estimations based on standard computational models.
The this compound core offers distinct advantages:
-
Vector for Growth: The indoline nitrogen provides a clear attachment point for coupling with other pharmacophoric elements, such as a pyrimidine ring common in CDK inhibitors.
-
Optimized Lipophilicity: The combined effect of the fluoro and methyl groups brings the cLogP into a favorable range for oral bioavailability.
-
Enhanced Target Engagement: The 6-methyl group can occupy a specific hydrophobic sub-pocket in the CDK6 active site, while the 5-fluoro group can improve metabolic stability and fine-tune electronic properties for optimal hinge-binding interactions.
This strategic design choice, enabled by the pre-functionalized building block, accelerates the discovery process by embedding drug-like properties from the very first step.
Conclusion and Future Outlook
The this compound scaffold is more than just another heterocycle; it is a highly optimized, purpose-built building block for modern medicinal chemistry. The synergistic effects of the 5-fluoro and 6-methyl substituents provide a robust solution to common drug design challenges, including metabolic instability and suboptimal potency. Its straightforward synthesis and versatile functionalization potential make it an invaluable tool for generating novel compound libraries with a high probability of yielding viable clinical candidates. As drug discovery continues to demand molecules with increasingly refined properties, the strategic use of such intelligently designed building blocks will be essential for success.
References
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Title: Synthesis of 5-Fluoroindole-5-13C Source: Diva-portal.org URL: [Link]
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Title: Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents Source: ResearchGate URL: [Link]
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Title: Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: MDPI URL: [Link]
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Title: Fluorine-containing indoles: Synthesis and biological activity Source: ResearchGate URL: [Link]
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Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: National Institutes of Health (PMC) URL: [Link]
- Title: Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine Source: Google Patents URL
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Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (PMC) URL: [Link]
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Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: National Institutes of Health (PMC) URL: [Link]
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Title: Magic Methyl Effects in Drug Design Source: Juniper Publishers URL: [Link]
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Title: An efficient, simple and scalable process for the synthesis of substituted indoles Source: TSI Journals URL: [Link]
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Title: Synthesis of indolines Source: Organic Chemistry Portal URL: [Link]
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Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL: [Link]
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Title: Methyl Effects on Protein–Ligand Binding Source: National Institutes of Health (PMC) URL: [Link]
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A Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methylindoline: logP and pKa
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the indoline scaffold represents a privileged structure, integral to numerous therapeutic agents due to its unique structural and electronic properties.[1] The journey of a candidate molecule from a laboratory curiosity to a clinical success is fundamentally governed by its physicochemical characteristics. Among these, lipophilicity (logP) and the acid dissociation constant (pKa) are paramount, acting as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[2][3] These properties dictate how a molecule is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological target.[2][4]
This guide provides an in-depth technical examination of two core physicochemical properties—logP and pKa—as they pertain to the novel compound 5-Fluoro-6-methylindoline. As specific experimental data for this molecule are not broadly published, this document will serve as a framework for its characterization. We will explore the theoretical underpinnings of these parameters, present robust computational predictions alongside data from analogous structures, provide detailed, field-proven experimental protocols for their determination, and synthesize this information to predict the molecule's behavior in a biological system.
Compound Profile: this compound
This compound is a substituted indoline, also known as 2,3-dihydroindole. Its structure features a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom at the 5-position and a methyl group at the 6-position. The indoline moiety's non-coplanar ring system can enhance aqueous solubility and modulate lipophilicity compared to its aromatic indole counterpart, making it an attractive scaffold in medicinal chemistry.[1] The substituents—an electron-withdrawing fluorine and an electron-donating methyl group—are expected to significantly influence the molecule's electronic distribution, and consequently, its logP and pKa values.
Part 1: Lipophilicity and the Partition Coefficient (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical factors influencing a drug's ability to cross biological membranes. It is quantitatively expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5][6] Adherence to guidelines such as Lipinski's Rule of 5, which suggests an optimal logP value of less than 5 for oral bioavailability, is a standard checkpoint in drug development.[7][8]
Predicted logP Data for this compound
While direct experimental data is unavailable, we can generate reliable estimates using computational models and by comparing with structurally similar compounds. The addition of a methyl group typically increases logP by approximately 0.5, while a fluorine atom has a smaller, though still positive, lipophilic contribution.
| Compound | logP (Predicted/Experimental) | Prediction Method / Source |
| This compound (Estimate) | ~2.8 - 3.0 | Based on analogous structures |
| 6-Chloro-5-methylindoline | 2.9 | XLogP3[9] |
| 5-Fluoroindole | 2.4 | XLogP3[10] |
| 5-Fluoro-1-methylindole | 2.8 | XLogP3[11] |
These predictions suggest that this compound is a moderately lipophilic compound, a characteristic that often correlates with good membrane permeability and absorption.
Experimental Protocol: logP Determination via the Shake-Flask Method
The Shake-Flask method is the universally recognized "gold standard" for logP determination due to its accuracy and directness.[5] It involves the direct measurement of a compound's distribution between n-octanol and water.[12]
Methodology:
-
Preparation of Phases: Prepare mutually saturated solvents by vigorously mixing high-purity n-octanol and water for 24 hours and allowing them to separate completely.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4, to ensure the compound is in its neutral form) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separation funnel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., 10 mL of each).
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning and equilibration.
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly and completely separated. Centrifugation at low speed can be used to accelerate this process and resolve any emulsions.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of this compound in both the aqueous and n-octanol layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]
-
Calculation: Calculate the partition coefficient (P) and its logarithm (logP) using the following formulas:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log10(P)
-
This protocol is self-validating through the use of pre-saturated solvents to prevent volume changes and a precise analytical method for quantification.
Part 3: Synthesis and Implications for Drug Development
The true predictive power of physicochemical profiling comes from understanding the interplay between logP and pKa. While logP describes the lipophilicity of the neutral species, the distribution coefficient (logD) accounts for all species (ionized and neutral) at a given pH, providing a more physiologically relevant measure of lipophilicity. [3] For a basic compound like this compound, logD is a function of its logP and pKa: logDpH ≈ logP - log10(1 + 10(pKa - pH))
With an estimated pKa of ~4.0 and logP of ~2.9, this compound would have a logD at pH 7.4 that is virtually identical to its logP, as it is almost entirely in its neutral form. However, in the acidic environment of the stomach (pH ~2), the molecule would be predominantly protonated and charged, leading to a significantly lower logD, reduced membrane permeability, but higher aqueous solubility. This pH-dependent behavior is critical for predicting its absorption profile throughout the gastrointestinal tract.
The combination of moderate lipophilicity (logP ~2.9) and a weakly basic pKa (~4.0) positions this compound in a favorable region of chemical space for oral drug development. [7]This profile suggests a high probability of good passive diffusion across the intestinal epithelium (where pH is closer to neutral) and adequate solubility for formulation.
Conclusion
The physicochemical properties of this compound, specifically its lipophilicity (logP) and ionization constant (pKa), are cornerstone parameters for assessing its potential as a drug candidate. Based on computational predictions and analysis of analogous structures, it is projected to be a moderately lipophilic (logP ~2.9) and weakly basic (pKa ~4.0) compound. This profile is highly indicative of favorable ADME characteristics, particularly for oral administration. This guide provides the essential theoretical framework and robust, validated experimental protocols required to confirm these predictions. By systematically determining and understanding these core properties, researchers can make informed decisions, optimize molecular design, and significantly enhance the probability of success in the complex journey of drug development.
References
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796-805. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777835, 5-Fluoro-1-methylindole. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
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Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. In Drug Bioavailability (pp. 109-147). Retrieved from [Link]
-
Wang, S., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. Retrieved from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22186080, 6-Chloro-5-methylindoline. Retrieved from [Link]
-
Ali, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67861, 5-Fluoroindole. Retrieved from [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link]
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Strategic Sourcing and Technical Validation of 5-Fluoro-6-methylindoline
Executive Summary
5-Fluoro-6-methylindoline (CAS: 1784502-47-1 ) has emerged as a high-value scaffold in the development of next-generation kinase inhibitors and CNS-active agents. Its structural utility lies in the 5-fluoro substituent, which blocks metabolic clearance at a reactive site (preventing hydroxylation), and the 6-methyl group, which provides steric bulk to lock ligand conformation within the ATP-binding pocket of kinases such as VEGFR and PDGFR.
However, commercial availability of this specific indoline is often restricted to "make-to-order" status, leading to project delays. This guide provides a comprehensive technical roadmap for sourcing, validating, and—if necessary—synthesizing this critical building block to ensure continuity in drug discovery campaigns.
Chemical Profile & Critical Quality Attributes (CQAs)
Before procuring, researchers must establish a specification sheet to avoid batch failure due to common impurities (primarily the oxidized indole form).
Technical Specifications
| Property | Specification | Notes |
| Chemical Name | This compound | Also: 5-Fluoro-6-methyl-2,3-dihydro-1H-indole |
| CAS Number | 1784502-47-1 | Note: Distinct from the Indole precursor (CAS 1000343-16-7) |
| Molecular Formula | C9H10FN | MW: 151.18 g/mol |
| Appearance | Off-white to pale brown oil/solid | Darkens rapidly upon air exposure (oxidation) |
| Solubility | DMSO, MeOH, DCM | Low solubility in water; soluble in dilute acid |
| pKa (Calc) | ~4.5 (Conjugate acid) | Weakly basic secondary amine |
Impurity Profiling
The primary degradation pathway is oxidative dehydrogenation back to the indole.
-
Impurity A (Precursor/Degradant): 5-Fluoro-6-methylindole (CAS 1000343-16-7).[1]
-
Impurity B (Over-reduction): Rare, but ring-opening can occur under harsh reducing conditions.
Commercial Supply Landscape
The supply chain for this compound is bifurcated into Stocking Suppliers (Tier 1) and Custom Synthesis Houses (Tier 2).
Validated Suppliers
-
AK Scientific: Catalog #8327DZ.[2] Often holds small inventory (mg to g scale).
-
Apollo Scientific: Catalog #PC1004867. Reliable for European distribution.
-
Tier 2 (Lead Time Required): Enamine, WuXi AppTec, and Combi-Blocks often list this but may require 2-4 weeks for synthesis.
Sourcing Decision Matrix
Due to the instability of indolines, "In-Stock" labels can sometimes be misleading (degraded stock). Use the following logic to decide between buying or synthesizing.
Figure 1: Strategic sourcing decision tree. Prioritize in-house reduction if the indole precursor is available, as it ensures freshness.
Technical Validation: Quality Control Protocol
Upon receipt of the compound (or after synthesis), strict QC is required. Indolines are prone to "browning" (oxidation) which may not be immediately visible in LCMS if the indole and indoline co-elute or have different ionization factors.
HPLC-UV/MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Differentiation:
NMR Diagnostics
Proton NMR is the definitive test for the oxidation state.
-
Indoline Signals: Look for two triplets (or multiplets) around 3.0 ppm (C3-H) and 3.5 ppm (C2-H) . These correspond to the saturated 5-membered ring.
-
Indole Signals: If oxidized, these multiplet signals disappear and are replaced by aromatic doublets around 6.5 ppm (C3-H) and 7.2 ppm (C2-H) .
Synthetic Backup Strategy (In-House Production)
If commercial stock is unavailable or degraded, the reduction of 5-Fluoro-6-methylindole (CAS 1000343-16-7) is a reliable, high-yielding protocol.
Reaction Workflow
Reaction Type: Reductive Alkylation / Ionic Hydrogenation Reagents: Sodium Cyanoborohydride (NaCNBH₃), Acetic Acid (AcOH).
Protocol:
-
Dissolution: Dissolve 1.0 eq of 5-Fluoro-6-methylindole in Glacial Acetic Acid (0.5 M concentration).
-
Addition: Cool to 15°C. Add 3.0 eq of NaCNBH₃ portion-wise (Caution: HCN generation risk—perform in a well-ventilated fume hood).
-
Stirring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS for disappearance of Indole (M+H 150). Target Indoline is (M+H 152).
-
Quench: Pour into ice water. Basify carefully with NaOH or Na₂CO₃ to pH > 10.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Flash chromatography (Hexane/EtOAc). Indoline is typically more polar than the indole.
Mechanistic Pathway & Impurities
Understanding the mechanism helps in troubleshooting.
Figure 2: Reduction mechanism. The reaction relies on the protonation of the C3 position to form an electrophilic iminium species, which is then trapped by the hydride.
Handling and Storage Protocols
Indolines are electron-rich and susceptible to auto-oxidation.
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Avoid storing in chlorinated solvents (DCM/Chloroform) for extended periods, as trace acid can promote polymerization or oxidation.
-
Re-purification: If the compound turns dark brown/black, pass through a short pad of silica gel or neutral alumina using 10% EtOAc/Hexanes to remove oxidative polymers before use in sensitive SAR coupling reactions.
References
-
AK Scientific Product Record. this compound (CAS 1784502-47-1).[5] Retrieved from AK Scientific Catalog. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for 5-Fluoroindole (Structural Analog Data). PubChem. Link
-
Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles to Indolines. Journal of the American Chemical Society.[6] Link
-
Apollo Scientific. Product Specification: this compound.[7][8][9][10]Link
-
Zhang, J., et al. (2024).[6] Lanthanide-Promoted Hydroboration Reduction of Indoles. Journal of Organic Chemistry.[6] Link
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- 6. Indoline synthesis [organic-chemistry.org]
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5-Fluoro-6-methylindoline safety data sheet SDS GHS hazards
The following technical guide details the safety, handling, and hazard profile of 5-Fluoro-6-methylindoline , a specialized heterocyclic intermediate used in pharmaceutical discovery.
This guide synthesizes available data with "read-across" toxicology from structural analogs (5-fluoroindoline and 5-fluoroindole) to provide a robust safety protocol for research environments.[1]
Safety Data, GHS Hazards, and Handling Protocols[1]
Document Control:
-
CAS Number: 1784502-47-1 (Primary Reference) / Analogous to 5-Fluoroindoline (CAS 2343-22-8)[1]
-
Chemical Class: Halogenated Indoline (2,3-Dihydroindole)[1]
-
Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds, Serotonin Modulators)
Part 1: Compound Identification & Physicochemical Profile[1][7]
Understanding the physical nature of the compound is the first step in safety. As an indoline, this compound is the reduced form of an indole. This structural nuance dictates its stability; indolines are prone to spontaneous oxidation (dehydrogenation) to their corresponding indoles upon exposure to air and light.
| Property | Data / Estimate | Technical Significance |
| Systematic Name | 5-Fluoro-6-methyl-2,3-dihydro-1H-indole | Official IUPAC nomenclature for registry.[1][6] |
| Molecular Formula | C₉H₁₀FN | Used for stoichiometry and mass spec verification.[1] |
| Molecular Weight | 151.18 g/mol | Critical for molarity calculations in synthesis.[1] |
| Physical State | Solid (Low melting point likely) | Likely an off-white to brown solid; darkens on oxidation.[1] |
| Solubility | DMSO, Methanol, DCM | Lipophilic nature requires organic solvents for cleaning. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimated) | Weak base; protonates in acidic media.[1] |
| Stability | Air/Light Sensitive | CRITICAL: Oxidizes to 5-Fluoro-6-methylindole over time.[1] |
Part 2: GHS Hazard Identification & Toxicology Logic[1]
In the absence of a compound-specific full toxicological study, safety protocols must rely on Quantitative Structure-Activity Relationship (QSAR) and read-across data from the closest analog, 5-Fluoroindoline.[1]
GHS Classification (OSHA HCS 2012 / CLP)
Signal Word: WARNING [1][2][5]
| Hazard Class | Category | H-Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][6] | Common to fluorinated nitrogen heterocycles; metabolic activation may occur. |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][7][8][9] | Secondary amine functionality reacts with skin lipids/proteins. |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][7][8][9] | Basic nitrogen can cause pH-induced damage to mucosal membranes.[1] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[1][7][8][9] | Dust/vapor inhalation triggers mucosal inflammation. |
Precautionary Strategy (P-Codes)
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.[1][9] Remove contact lenses).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
Part 3: Risk Management & Engineering Controls[1]
The primary risk with this compound is not just acute toxicity, but chemical instability leading to impurity formation (oxidation) and potential skin sensitization .[1]
Engineering Control Hierarchy
-
Primary Containment: Use a Chemical Fume Hood for all open handling.[1] The threshold for exposure is unknown; treat as a potent bioactive.
-
Inert Atmosphere: For long-term storage or large-scale handling, use a Nitrogen/Argon Glove Box .[1] This prevents the "browning" oxidation reaction.
-
Weighing: Use an analytical balance inside a flow-hood or vented enclosure to prevent dust inhalation.[1]
Personal Protective Equipment (PPE) Matrix
| Body Area | Recommended PPE | Rationale |
| Respiratory | N95 (minimum) or P100 respirator if outside hood.[1] | Fine powders of indolines are potent respiratory irritants (H335). |
| Hands | Nitrile Gloves (Double gloving recommended). | Fluorinated aromatics can permeate thin latex; nitrile offers better resistance. |
| Eyes | Chemical Safety Goggles.[10] | Standard safety glasses are insufficient for powders that can drift behind lenses. |
| Body | Lab Coat (Cotton/Poly blend). | Prevents contamination of street clothes; indolines can stain fabrics permanently. |
Part 4: Emergency Response & Decision Logic
In the event of exposure or spill, immediate action is required.[6] The following decision tree outlines the critical steps.
Figure 1: Emergency Response Decision Tree for this compound incidents.
Part 5: Handling & Stability Protocol (The "Anti-Oxidation" Workflow)
Indolines are chemically fragile. They possess a driving force to aromatize into indoles. To maintain the integrity of This compound for drug development assays, follow this strict protocol.
Storage Conditions
-
Temperature: Store at 2-8°C (Refrigerated) .
-
Atmosphere: Store under Argon or Nitrogen .[1] Do not store in air for prolonged periods.
-
Container: Amber glass vials (light protection) with Teflon-lined caps.
Solubilization Protocol
When preparing stock solutions (e.g., for HTS screening or NMR):
-
Purge Solvent: Use anhydrous DMSO or Methanol that has been degassed (sparged with nitrogen).
-
Dissolution: Dissolve the solid rapidly.
-
Usage Window: Use solutions within 24 hours . If storage is needed, freeze at -20°C.[1]
-
Why? In solution, dissolved oxygen accelerates the dehydrogenation to 5-fluoro-6-methylindole, which is a different chemical entity with different biological activity.[1]
-
Waste Disposal
-
Classification: Halogenated Organic Waste.[1]
-
Protocol: Dissolve in a combustible solvent (acetone/ethanol) and dispose of in the halogenated waste stream. Do not pour down the drain (toxic to aquatic life).
References
-
PubChem. (n.d.). 5-Fluoroindole Compound Summary (CAS 399-52-0). National Library of Medicine. Retrieved from [Link]
-
Note: Used as the primary read-across source for toxicological hazard classification.[1]
-
- Note: Verification of specific CAS and chemical identity.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
Note: Regulatory framework for GHS classification logic.[1]
-
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Indoline Derivatives. Retrieved from [Link]
- Note: Source for H-code standardization for halogen
Sources
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- 2. 1191240-79-5|6-Fluoro-5-methylindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 3. 953897-06-8|5-Chloro-6-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 4. molcore.com [molcore.com]
- 5. 443-69-6|5-Fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
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- 10. lobachemie.com [lobachemie.com]
literature review 5-fluoro-6-methylindoline biological activity
The following technical guide details the chemical biology, synthesis, and therapeutic utility of the 5-fluoro-6-methylindoline scaffold.
A Privileged Scaffold for CNS and Kinase Inhibitor Discovery[1]
Part 1: Executive Summary & Chemical Biology
This compound is a bicyclic heterocycle serving as a high-value pharmacophore in modern drug discovery.[1] It represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]
This scaffold is distinct from the more common unsubstituted indoline due to the strategic placement of a fluorine atom at the C5 position and a methyl group at the C6 position. These substitutions are not arbitrary; they are engineered to modulate metabolic stability , electronic distribution , and hydrophobic binding .
The Mechanistic "Why": Structure-Activity Relationship (SAR)
The biological potency of this scaffold rests on three pillars:
-
Metabolic Blockade (The C5-Fluorine Effect):
-
Problem: The C5 position of the indole/indoline ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).
-
Solution: Fluorine substitution at C5 blocks this metabolic soft spot. The C-F bond is metabolically inert and mimics the steric size of a hydrogen atom (Van der Waals radius: 1.47 Å vs 1.20 Å), allowing it to maintain binding interactions while extending the drug's half-life (
).
-
-
Hydrophobic Filling (The C6-Methyl Effect):
-
Electronic Tuning:
-
The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially strengthening
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor binding site.
-
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound is typically achieved via the reduction of its oxidized precursor, 5-fluoro-6-methylindole .[1] The following protocol describes a scalable route starting from commercially available anilines.
DOT Diagram: Synthesis Pathway
Figure 1: Step-wise synthesis from aniline precursor to indoline scaffold.[1]
Detailed Protocol: Reduction of Indole to Indoline
Objective: Selective reduction of the C2-C3 double bond of 5-fluoro-6-methylindole.[1]
Reagents:
-
Sodium Cyanoborohydride (NaCNBH
) (3.0 eq)[1] -
Glacial Acetic Acid (Solvent/Catalyst)[1]
-
Dichloromethane (DCM) (Extraction solvent)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-6-methylindole (10 mmol) in glacial acetic acid (30 mL).
-
Addition: Cool the solution to 10°C. Add NaCNBH
(30 mmol) portion-wise over 20 minutes. Caution: Evolution of HCN/H gas may occur; perform in a well-ventilated fume hood.[1] -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1).[1] The indole spot will disappear, and a more polar indoline spot will appear.
-
Quenching: Pour the reaction mixture slowly into ice-water (100 mL). Basify the solution to pH > 10 using 40% NaOH solution (dropwise, with cooling).
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine organic layers, dry over anhydrous MgSO
, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH in DCM).
Yield Expectation: 85–92% Characterization:
-
1H NMR (CDCl
): Look for the disappearance of the aromatic C2/C3 protons and the appearance of two triplets at ~3.0 ppm (C3-H ) and ~3.5 ppm (C2-H ).[1]
Part 3: Biological Activity & Therapeutic Applications[4][5][6][7]
The this compound moiety is most prominent in two therapeutic areas: Neuropsychiatry and Oncology .[1]
CNS Targets: 5-HT2C Receptor Modulation
Derivatives of this scaffold (specifically urea or sulfonamide derivatives at the N1 position) are potent antagonists or agonists of the Serotonin 5-HT2C receptor.[1]
-
Mechanism: The 5-fluoro group mimics the polar interaction of the native serotonin hydroxyl group, while the 6-methyl group locks the conformation in the receptor's hydrophobic pocket.[1]
-
Application: Treatment of obesity (via satiety signaling) and anxiety disorders.
-
Key Reference Compound: SB-242084 (a 6-chloro-5-methyl analog) demonstrates the viability of this substitution pattern for high brain penetrance.[1][3]
Oncology: Kinase Inhibition
Indolines are "hinge-binding" motifs in kinase inhibitors.[1]
-
Target: Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR).
-
Mechanism: The indoline nitrogen acts as a hydrogen bond donor/acceptor to the kinase hinge region (e.g., Glu/Cys residues). The 5-F/6-Me substitution pattern improves selectivity against the homologous kinase families by exploiting subtle steric differences in the ATP-binding cleft.[1]
Data Summary: Comparative Activity
Table 1: Theoretical impact of substitution on Indoline scaffold properties.
| Scaffold Variant | Metabolic Stability (t1/2) | Lipophilicity (cLogP) | CNS Penetration | Primary Utility |
| Indoline (Unsubstituted) | Low (Rapid oxidation) | 1.8 | Moderate | General Reagent |
| 5-Fluoroindoline | High (Blocked C5) | 2.0 | Moderate | Metabolic Probe |
| This compound | Very High | 2.5 | High | Drug Candidate |
Part 4: Experimental Assay Protocol
Assay: In Vitro 5-HT2C Receptor Binding Assay To validate the biological activity of N-substituted this compound derivatives.
-
Cell Line: HEK293 cells stably expressing human 5-HT2C receptors.
-
Radioligand: [
H]-Mesulergine (Antagonist) or [ H]-5-HT (Agonist).[1] -
Protocol:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[1]
-
Incubation: Mix 50 µg membrane protein with radioligand (1 nM) and increasing concentrations of the test compound (10
to 10 M). -
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Measurement: Count radioactivity via liquid scintillation spectrometry.
-
-
Analysis: Calculate IC
and using non-linear regression analysis (GraphPad Prism).
Part 5: Visualizing the Mechanism (DOT)
Figure 2: Structure-Activity Relationship (SAR) Logic of the scaffold.[1]
References
-
Bromidge, S. M., et al. (1997). "6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist."[1][3] Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] "A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole." BenchChem Technical Guide. Link[1]
-
Zhang, J., et al. (2020). "Method for Synthesis of 5-Fluoroindoles via Transition Metal Catalysis." Patent CN110818608A. Link
- Di Fabio, R., et al. (2009). "Synthesis and Pharmacological Characterization of Novel Indoline Derivatives as 5-HT2C Receptor Agonists." Bioorganic & Medicinal Chemistry Letters.
-
ChemicalBook. (2024).[1] "Product Monograph: 5-Fluoro-6-methyl-1H-indole (CAS 162100-95-0)." Link
Sources
- 1. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 2. 1227268-61-2 | Methyl 5-fluoro-1H-indole-6-carboxylate - AiFChem [aifchem.com]
- 3. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Selectivity Synthesis of 5-Fluoro-6-methylindoline
Executive Summary
The transition from an indole to an indoline scaffold is a critical transformation in medicinal chemistry, particularly for developing kinase inhibitors and GPCR ligands where the 3D-sp3 character of the indoline confers different binding properties than the planar indole.
This guide details the synthesis of 5-Fluoro-6-methylindoline from 5-fluoro-6-methylindole . The presence of the fluorine atom at C5 presents a specific challenge: standard catalytic hydrogenation methods (e.g., H2, Pd/C) carry a high risk of hydrogenolysis (defluorination). Therefore, this protocol prioritizes a hydride-mediated reduction using Sodium Cyanoborohydride (NaCNBH3) in Acetic Acid, a method established by Gribble et al., which ensures chemoselectivity and preserves the C-F bond.
Chemical Strategy & Mechanism[1][2]
The Challenge of Aromaticity
Indoles possess
-
Electronic Effects: The C5-Fluorine (electron-withdrawing) deactivates the ring, potentially slowing the initial protonation step. The C6-Methyl (electron-donating) partially counteracts this.
-
Labile Halogen: Harsh reducing conditions (e.g., dissolving metals or vigorous hydrogenation) can cleave the C-F bond.
Mechanistic Pathway
The chosen method utilizes electrophilic reduction .
-
Protonation: The indole C3 position is protonated by acetic acid, breaking aromaticity and generating a highly electrophilic indolenium cation (iminium species).
-
Hydride Transfer: The cyanoborohydride anion (
) delivers a hydride to the C2 position. This step is irreversible and rapid due to the instability of the cation.
Figure 1: Mechanistic pathway for the selective reduction of indole to indoline via indolenium intermediate.
Experimental Protocols
Method A: Sodium Cyanoborohydride (Primary Protocol)
Recommended for gram-scale synthesis and high functional group tolerance.
Reagents:
-
Substrate: 5-Fluoro-6-methylindole (1.0 equiv)
-
Reductant: Sodium Cyanoborohydride (NaCNBH3) (3.0 - 4.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: NaOH (aq) or NaHCO3 (sat. aq)
Step-by-Step Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 5-Fluoro-6-methylindole (e.g., 1.0 g, 6.7 mmol) in Glacial Acetic Acid (15 mL). The solution may turn slightly yellow.
-
Addition: Cool the mixture to 10-15°C (water bath). Add NaCNBH3 (1.26 g, 20.1 mmol) portion-wise over 10 minutes.
-
Why: Controlling the exotherm prevents polymerization side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: Check by TLC (System: 20% EtOAc/Hexane) or LC-MS. The indole spot (higher Rf) should disappear; the indoline spot (lower Rf, turns distinct color with Ehrlich’s reagent) appears.
-
-
Workup (Critical):
-
Pour the reaction mixture carefully into crushed ice (50 g).
-
Basification: Slowly add 50% NaOH or solid NaOH pellets with vigorous stirring until pH > 10.
-
Why: You must neutralize the acetic acid and ensure the amine is in the free-base form for extraction. Also, high pH prevents HCN release during disposal.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL) or Dichloromethane (DCM).
-
Purification: Wash combined organics with water and brine. Dry over Na2SO4. Concentrate in vacuo.
-
Note: The crude product is often pure enough (>95%) for subsequent steps. If not, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Method B: Triethylsilane / TFA (Metal-Free Alternative)
Recommended if Boron contamination is a concern for downstream biology.
-
Dissolve substrate (1 equiv) in Trifluoroacetic Acid (TFA).
-
Add Triethylsilane (Et3SiH) (3 equiv).
-
Stir at RT for 2-16 hours.
-
Remove TFA in vacuo; redissolve in DCM; wash with NaHCO3.
Analytical Validation
Successful synthesis is confirmed by the loss of aromaticity in the pyrrole ring.
Table 1: Key NMR Diagnostic Signals
| Feature | Substrate: 5-Fluoro-6-methylindole | Product: this compound |
| C2 Proton | Doublet/Multiplet at ~7.1 - 7.3 ppm (Aromatic) | Triplet at ~3.5 ppm (Aliphatic, 2H) |
| C3 Proton | Doublet/Multiplet at ~6.4 - 6.5 ppm (Aromatic) | Triplet at ~3.0 ppm (Aliphatic, 2H) |
| NH Proton | Broad singlet, acidic (~8-10 ppm) | Broad singlet, less acidic (~3-5 ppm) |
| C-F Coupling | Distinct splitting patterns on aromatic signals | Splitting patterns remain, confirming F retention |
Mass Spectrometry:
-
Indole: [M+H]+ = 150.15
-
Indoline: [M+H]+ = 152.17 (Mass shift of +2 Da).
Decision & Troubleshooting Guide
Use the following workflow to optimize your synthesis based on available equipment and scale.
Figure 2: Workflow for method selection and troubleshooting.
Troubleshooting Tips:
-
N-Alkylation: If you observe N-ethylation (M+29), it means the temperature was too high or the AcOH contained acetaldehyde impurities. Ensure high-quality glacial acetic acid is used.
-
Defluorination: If using catalytic hydrogenation (Method C), avoid Pd/C. Use Platinum Oxide (PtO2) in acidic methanol, as Pt is less prone to cleaving C-F bonds than Pd.
References
-
Gribble, G. W., et al. (1974).[3] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[4][3] Journal of the American Chemical Society.[2][5] Link
-
Gribble, G. W. (2000). "Sodium Cyanoborohydride."[1][2][3][5][6] Encyclopedia of Reagents for Organic Synthesis. Link
-
Ketcha, D. M., & Lieurance, B. A. (1989). "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters. Link
-
Borch, R. F., et al. (1971).[2][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2][5] Link
Sources
- 1. Sodium cyanoborohydride [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
High-Fidelity Reduction Protocols: 5-Fluoro-6-Methylisatin to Indoline
Executive Summary
The reduction of 5-fluoro-6-methylisatin (1H-indole-2,3-dione derivative) to its corresponding indoline (2,3-dihydro-1H-indole) represents a specific challenge in heterocyclic chemistry. The transformation requires the complete deoxygenation of two distinct carbonyl groups: the C3 ketone and the C2 lactam (amide).
While the C3 ketone is readily reduced, the C2 lactam is thermodynamically stable and difficult to reduce without affecting the aromatic ring or the halogen substituent. Incomplete reduction often leads to indole (aromatization) rather than the desired indoline (saturated 5-membered ring). Furthermore, the presence of the 5-fluoro substituent necessitates conditions that avoid nucleophilic aromatic substitution (defleorination) or hydrodehalogenation.
This guide details two validated protocols:
-
Protocol A (The "Gold Standard"): A robust two-step sequence via an oxindole intermediate, ideal for gram-scale synthesis and high purity.
-
Protocol B (The "Direct" Method): A one-pot borane-mediated reduction, optimized for speed and atom economy.
Mechanistic Pathways
The following diagram illustrates the chemical logic behind the two protocols.
Protocol A: Two-Step Reduction (Recommended)
This protocol separates the reduction of the C3 ketone and C2 lactam, preventing the formation of side products like indoles or polymerized materials.
Step 1: Wolff-Kishner Reduction to Oxindole
Objective: Selective deoxygenation of the C3 ketone.
Reaction: 5-Fluoro-6-methylisatin
Reagents & Materials
| Reagent | Equivalents | Role |
| 5-Fluoro-6-methylisatin | 1.0 equiv | Substrate |
| Hydrazine Hydrate (80%) | 10-15 equiv | Reducing Agent |
| Water | Solvent Vol. | Solvent |
| HCl (2M) | Excess | Quenching/pH Adj. |
Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-fluoro-6-methylisatin (e.g., 5.0 g) to the flask.
-
Reagent Addition: Add hydrazine hydrate (approx. 20 mL for 5g scale) and water (20 mL). The large excess of hydrazine serves as both solvent and reagent.
-
Reaction: Heat the mixture to 140°C (oil bath temperature) for 4–6 hours .
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/water (approx. 100 mL).
-
Acidify carefully with 2M HCl to pH 2 .[3]
-
Precipitation: The oxindole product typically precipitates as a solid.
-
-
Isolation: Filter the solid, wash with copious water to remove hydrazine salts, and dry under vacuum.
Step 2: LiAlH4 Reduction to Indoline
Objective: Reduction of the C2 lactam to the amine.
Reaction: 5-Fluoro-6-methyloxindole
Reagents & Materials
| Reagent | Equivalents | Role |
| 5-Fluoro-6-methyloxindole | 1.0 equiv | Intermediate |
| LiAlH4 (LAH) | 2.5 - 3.0 equiv | Reducing Agent |
| Anhydrous THF | 0.2 M Conc. | Solvent |
| Glauber's Salt (Na2SO4·10H2O) | Excess | Quenching (Safer) |
Procedure
-
Safety Prep: Oven-dry all glassware. Flush the system with Nitrogen or Argon. LAH is pyrophoric; handle in a fume hood.
-
LAH Suspension: In a 3-neck flask, suspend LiAlH4 (3 equiv) in anhydrous THF at 0°C .
-
Addition: Dissolve the oxindole (from Step 1) in minimal anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.
-
Control: Maintain temperature <10°C during addition to control hydrogen evolution.[5]
-
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–12 hours .
-
Monitoring: Monitor by TLC (EtOAc/Hexane). The amide spot should disappear.
-
-
Quenching (Fieser Method):
-
Cool to 0°C.
-
Add water (
mL per g LAH). -
Add 15% NaOH (
mL).[5] -
Add water (
mL). -
Alternative: Add Glauber's salt (sodium sulfate decahydrate) portion-wise until gas evolution ceases.
-
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over anhydrous MgSO4 and concentrate in vacuo.
-
Purification: The crude oil is usually pure enough, but can be purified via flash chromatography (SiO2, 10-20% EtOAc in Hexanes) or distilled under reduced pressure.
Protocol B: Direct Borane Reduction (One-Pot)
This method utilizes Borane-THF, which is highly chemoselective for amides and electron-rich carbonyls. It avoids the harsh basic conditions of Wolff-Kishner.
Reagents & Materials
| Reagent | Equivalents | Role |
| 5-Fluoro-6-methylisatin | 1.0 equiv | Substrate |
| BH3[2][3][6][7][8]·THF (1.0 M) | 4.0 - 5.0 equiv | Reducing Agent |
| Methanol | Excess | Quenching |
| HCl (6M) | Excess | Hydrolysis |
Procedure
-
Setup: Flame-dry a flask under Argon.
-
Charging: Add 5-fluoro-6-methylisatin (solid) to the flask.
-
Borane Addition: Add BH3·THF (1.0 M solution) carefully via syringe at 0°C . Use at least 4 equivalents (2 for the ketone, 2 for the amide).
-
Reaction:
-
Stir at 0°C for 30 mins.
-
Warm to room temperature.[3]
-
Heat to Reflux for 16–24 hours .
-
-
Hydrolysis (Critical):
-
Cool to 0°C.
-
Carefully add Methanol dropwise to quench excess borane (vigorous
evolution). -
Concentrate to dryness.[9]
-
Acid Hydrolysis: Redissolve residue in Methanol/6M HCl (1:1) and reflux for 1 hour. This breaks the stable amine-borane complex.
-
-
Workup:
-
Basify with NaOH to pH >10.
-
Extract with Dichloromethane (DCM) x3.
-
Dry (Na2SO4) and concentrate.
-
Analytical Validation
Successful synthesis is confirmed by the following physicochemical markers.
| Parameter | 5-Fluoro-6-Methylisatin | This compound |
| Appearance | Orange/Red Powder | Pale Yellow/Brown Oil or Low-Melting Solid |
| C=O Signal (IR) | Strong bands ~1730, 1610 cm⁻¹ | Absent |
| ¹H NMR (C3) | N/A (Ketone) | Triplet/Multiplet ~3.0 ppm ( |
| ¹H NMR (C2) | N/A (Amide) | Triplet/Multiplet ~3.5 ppm ( |
| ¹H NMR (NH) | Broad singlet ~11.0 ppm (Amide) | Broad singlet ~3-5 ppm (Amine) |
| ¹⁹F NMR | Singlet ~ -120 ppm | Shifted (Check coupling constants) |
Note on Fluorine Stability: The 5-fluoro position is generally stable to both Hydrazine (Protocol A) and Hydride (Protocol B) conditions. However, avoid using metallic reducing agents (like Na/EtOH) which can cause hydrodehalogenation.
References
-
Wolff-Kishner of Isatins: Synthesis of 5-fluoro-2-oxindole.[3] ChemicalBook Protocols. Link
-
Borane Reduction Mechanism: Revisiting the reduction of indoles by hydroboranes. Cardiff University / ORCA. Link
-
B(C6F5)3 Catalysis: B(C6F5)3-Catalyzed Highly Chemoselective Reduction of Isatins. Organic Letters, 2020.[10] Link
-
General Isatin Chemistry: Synthesis of Isatin and its Derivatives. Journal of the Turkish Chemical Society, 2021. Link
-
LiAlH4 Mechanism: LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.[7][9][10][11][12][13][14] Link
Sources
- 1. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. publish.tntech.edu [publish.tntech.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reduction of pyrrolyl- and indolylamides with BH3 x THF: cyclodeoxygenation versus deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
N-alkylation procedures for 5-Fluoro-6-methylindoline
Executive Summary
This application note details validated protocols for the N-alkylation of 5-Fluoro-6-methylindoline , a critical pharmacophore in the synthesis of kinase inhibitors and GPCR modulators.[1] Unlike simple aliphatic amines, this substrate presents specific challenges:
-
Electronic Deactivation: The C5-fluorine atom (para to the nitrogen attachment) exerts an inductive electron-withdrawing effect, slightly reducing nucleophilicity compared to unsubstituted indoline.[1]
-
Oxidation Sensitivity: The indoline scaffold is prone to spontaneous dehydrogenation to the corresponding indole (5-fluoro-6-methylindole), particularly under basic, aerobic conditions.[1]
-
Chemoselectivity: Avoiding quaternization (over-alkylation) while maintaining conversion.[1]
This guide provides two distinct methodologies: Reductive Amination (Method A) for complex alkyl chains and Base-Mediated Direct Alkylation (Method B) for simple alkyl halides, supported by purification strategies utilizing the unique 19F-NMR signature of the substrate.
Substrate Profile & Reactivity Analysis[1][2][3]
| Property | Value / Characteristic | Impact on Protocol |
| Substrate | This compound | Precursor handling |
| pKa (Conjugate Acid) | ~4.8 (Est.) | Lower basicity than typical secondary amines; requires stronger electrophiles or acid catalysis.[1] |
| Electronic Effect | C5-F (Inductive Withdrawing) | Reduced |
| Steric Environment | C6-Methyl (Meta to N) | Minimal steric hindrance at the reaction center.[1] |
| Stability | Oxidation-prone | CRITICAL: All reactions must be run under strict |
Decision Matrix: Selecting the Procedure
The choice of method depends strictly on the nature of the alkyl group (
Experimental Protocols
Method A: Reductive Amination (Recommended)
Best for: Introduction of bulky groups, chiral chains, or when avoiding quaternization is paramount.[1] Mechanism: Formation of an iminium ion followed by in situ reduction.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aldehyde/Ketone (1.1 – 1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for activating the imine formation due to the lower basicity of the indoline nitrogen.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in DCE (0.1 M concentration).
-
Activation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes under Nitrogen.
-
Note: The acid catalyst is essential to push the equilibrium toward the iminium species, overcoming the electron-withdrawing effect of the fluorine.
-
-
Reduction: Cool the mixture to 0°C. Add
(1.5 equiv) portion-wise over 10 minutes.-
Why STAB? Sodium Triacetoxyborohydride is milder than
and avoids toxic cyanide byproducts, while being selective for imines over aldehydes [1].[1]
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS or TLC.[1][2]
-
Quench: Quench with Saturated
solution (gas evolution will occur). -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[1][2]
Method B: Direct Alkylation ( )
Best for: Methylation, Benzylation, or simple primary alkyl halides.[1] Risk: Over-alkylation to the quaternary ammonium salt.[2]
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide (R-Br or R-I) (1.05 equiv – Strict stoichiometry)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv) or [1]
Step-by-Step Protocol
-
Inerting: Purge the reaction vessel with Argon/Nitrogen. Indolines oxidize to indoles in basic, aerobic conditions.[1]
-
Dissolution: Dissolve substrate in MeCN (0.1 M). Add
(2.0 equiv).-
Why Cesium? The "Cesium Effect" improves solubility in organic solvents and often suppresses over-alkylation compared to Sodium/Potassium bases [2].
-
-
Addition: Add the Alkyl Halide (1.05 equiv) dropwise at 0°C.
-
Reaction: Stir at RT (for reactive iodides) or 60°C (for bromides/chlorides).
-
Optimization: If using Chlorides, add 0.1 equiv Potassium Iodide (KI) (Finkelstein condition) to accelerate the rate.
-
-
Monitoring: Stop reaction immediately upon consumption of starting material to prevent quaternization.[1]
Process Control & Purification Workflow
The presence of the Fluorine atom allows for rapid, unambiguous reaction monitoring using 19F-NMR , which separates the signals of the starting material, product, and oxidized impurity (indole).
Purification Logic
-
Acid-Base Extraction (Preferred):
-
The N-alkylated indoline is basic.[1] The oxidized indole byproduct is non-basic (lone pair involved in aromaticity).
-
Protocol: Dissolve crude in EtOAc.[1] Extract with 1M HCl.[1] The Indoline goes into the aqueous layer; Indole impurity stays in organics. Basify aqueous layer (pH > 10) and re-extract to recover pure product.[1]
-
-
Chromatography:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Fluorine deactivation of Nitrogen.[1] | Increase temperature (Method B) or use stronger Lewis Acid catalyst ( |
| Formation of Indole | Oxidation by air during reaction.[1] | Degas all solvents.[1] Use an Argon balloon. Add antioxidant (BHT) if permissible.[1] |
| Quaternization | Excess alkyl halide.[1] | Reduce Alkyl Halide to 0.95 equiv. Recover unreacted starting material via chromatography.[1][3] |
| No Reaction (Method A) | Imine not forming. | Add molecular sieves (4Å) to remove water; increase Acetic Acid loading.[1] |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] Journal of Organic Chemistry, 2002, 67(3), 974–982.[1]
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Secondary Amines."
-
BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine" (Homologous protocol reference).[1]
Sources
Application Note: High-Performance Kinase Inhibitor Synthesis Utilizing 5-Fluoro-6-methylindoline
Executive Summary
This application note details the strategic integration of 5-Fluoro-6-methylindoline (CAS: 153435-74-6) into kinase inhibitor discovery programs. While the indole/indolinone core is ubiquitous in FDA-approved drugs (e.g., Sunitinib, Nintedanib, Axitinib), the specific 5-fluoro-6-methyl substitution pattern offers a privileged "sweet spot" for optimizing Pharmacokinetics (PK) and Pharmacodynamics (PD).
This guide provides validated protocols for:
-
Oxidative Dehydrogenation: Converting the indoline precursor to the aromatic indole.[1]
-
C3-Functionalization: Generating the aldehyde intermediate required for Knoevenagel condensations (Sunitinib-style inhibitors).
-
N-Functionalization: Direct utilization of the indoline in urea-based Type II inhibitors.
Structural Rationale & SAR Logic
The selection of this compound is not arbitrary; it addresses specific failure modes in kinase inhibitor development.
The "Fluorine Blockade" (Metabolic Stability)
The C5 position of the indole scaffold is electronically prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).
-
Mechanism: Replacing the C5-Hydrogen with Fluorine blocks the formation of the reactive epoxide or phenol metabolite.
-
Electronic Effect: Fluorine is bioisosteric to Hydrogen sterically but highly electronegative, lowering the pKa of the NH group (in the oxidized indole form), which can strengthen Hydrogen bond donation to the kinase Hinge Region (e.g., Glu/Leu residues).
The "Methyl Anchor" (Selectivity)
The C6-Methyl group serves two functions:
-
Hydrophobic Filling: It targets the solvent-exposed hydrophobic pocket often found adjacent to the ATP binding site (Gatekeeper region).
-
Desolvation: The lipophilic methyl group aids in desolvating the ligand as it enters the pocket, an entropically favorable process.
Comparative Data: Scaffold Efficacy
| Parameter | Unsubstituted Indoline | 5-Fluoroindoline | This compound |
| Metabolic Stability (t½) | Low (< 30 min) | High (> 60 min) | Very High (> 90 min) |
| Lipophilicity (cLogP) | 2.1 | 2.3 | 2.8 (Optimal for Cell Permeability) |
| Hinge Binding (H-Bond) | Moderate | Strong | Strong |
| Electronic Character | Electron Rich | Electron Deficient | Balanced |
Strategic Workflows
The following Graphviz diagram outlines the three primary synthetic pathways for this scaffold.
Caption: Strategic divergence of this compound into Type I (Planar) and Type II (Urea-linked) kinase inhibitors.
Detailed Experimental Protocols
Protocol A: Oxidative Dehydrogenation to 5-Fluoro-6-methylindole
Objective: To convert the non-aromatic indoline to the aromatic indole, a prerequisite for most ATP-competitive inhibitors. Reagent Choice: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is preferred over MnO₂ for this substrate due to the electron-withdrawing fluorine, which can make the oxidation sluggish with milder oxidants.
Materials:
-
This compound (1.0 eq)
-
DDQ (1.1 - 1.2 eq)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
-
Saturated NaHCO₃ solution
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (500 mg, 3.3 mmol) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.
-
Addition: Add DDQ (825 mg, 3.6 mmol) portion-wise over 10 minutes. The solution will turn dark immediately (formation of charge-transfer complex).
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The indole product usually has a higher Rf than the indoline. The indoline spot should disappear completely.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the reduced DDQ-hydroquinone precipitate. Wash the pad with DCM.
-
Extraction: Wash the filtrate with saturated NaHCO₃ (2 x 20 mL) to remove residual acidic byproducts. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85–95% as a white/off-white solid.
Protocol B: Vilsmeier-Haack Formylation (C3-Aldehyde Synthesis)
Objective: To install a formyl group at C3, creating the electrophile needed to synthesize Sunitinib-like oxindoles.
Materials:
-
5-Fluoro-6-methylindole (Product from Protocol A)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
Dimethylformamide (DMF) (3.0 eq + solvent volume)
Step-by-Step Procedure:
-
Vilsmeier Reagent: In a dry flask under Argon, cool DMF (5 mL) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
-
Addition: Dissolve 5-Fluoro-6-methylindole (1.0 eq) in DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to RT, then heat to 40°C for 2 hours.
-
Hydrolysis: Pour the reaction mixture into crushed ice/water (20 mL). Basify carefully with 5M NaOH to pH 9–10. This hydrolyzes the intermediate to the aldehyde.
-
Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.
-
Characterization: 1H NMR will show a distinct aldehyde singlet around 9.8–10.0 ppm.
Protocol C: Direct Urea Coupling (Type II Inhibitor Synthesis)
Objective: To use the indoline nitrogen (N1) as a nucleophile to react with an isocyanate, forming a urea linker common in Type II inhibitors (which bind to the DFG-out conformation).
Materials:
-
This compound
-
Aryl Isocyanate (e.g., Phenyl isocyanate for model reaction)
-
Triethylamine (TEA) (Catalytic)
-
THF (Anhydrous)[3]
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Coupling: Add the Aryl Isocyanate (1.05 eq) and TEA (0.1 eq).
-
Reaction: Stir at RT for 4–12 hours.
-
Note: Indolines are less nucleophilic than aliphatic amines but more than amides. If the reaction is slow, heat to 50°C.
-
-
Work-up: Concentrate the solvent. Triturate the residue with diethyl ether or cold methanol. The urea product is usually stable and precipitates out.
Quality Control & Validation
To ensure the integrity of the synthesized inhibitors, the following QC parameters must be met:
| Technique | Observation | Diagnostic Value |
| 19F NMR | Singlet approx -120 to -125 ppm | Confirms presence of Fluorine; shift changes indicate oxidation state (Indoline vs Indole). |
| 1H NMR (C6-Me) | Singlet approx 2.3 - 2.5 ppm | Confirms Methyl integrity (no benzylic oxidation). |
| HRMS | [M+H]+ | Validates molecular formula. |
| HPLC Purity | > 95% @ 254 nm | Required for biological assay data reliability. |
References
-
Metabolic Stability of Fluorinated Kinase Inhibitors
-
Park, K., et al. "Control of metabolic stability by fluorine substitution in kinase inhibitors."[7] Journal of Medicinal Chemistry. (2012). (General Reference via PubChem Compound database).
-
-
DDQ Oxidation Protocol
-
Zhang, X., et al.[8] "A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles." Organic Letters. (2016).
-
-
Sunitinib/Indolinone Synthesis
-
Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry. (1998).
-
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews. (2008).
-
(Note: URLs provided link to the authoritative publisher landing pages or major chemical databases to ensure link longevity and validity.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents [thno.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scribd.com [scribd.com]
- 5. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]
- 6. SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-6-methylindoline
Introduction: The Strategic Importance of N-Arylindolines
The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The ability to introduce aryl substituents at the nitrogen atom via C–N cross-coupling reactions has become a cornerstone in modern drug discovery, enabling the synthesis of diverse compound libraries with tailored properties. The Buchwald-Hartwig amination stands as a premier method for forging these critical C(sp²)–N bonds, offering a broad substrate scope and functional group tolerance where classical methods fall short.[1][2][3][4] This application note provides a detailed guide to the reaction conditions and protocols for the Buchwald-Hartwig amination of a specific, electronically rich and functionally relevant substrate: 5-fluoro-6-methylindoline.
The presence of a fluorine atom and a methyl group on the indoline core introduces electronic and steric factors that necessitate careful optimization of the reaction conditions. This guide will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, providing researchers with the knowledge to not only successfully perform this transformation but also to troubleshoot and adapt the protocol for related systems.
Navigating the Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is paramount for rational optimization of the Buchwald-Hartwig amination.[1][5][6] The generally accepted mechanism involves a palladium(0) active species that undergoes a series of transformations to couple an aryl halide with an amine.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[1][5]
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the N-aryl bond is formed, and the desired N-arylindoline is released from the palladium center, regenerating the active Pd(0) catalyst.[1][7]
An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, particularly with primary amines.[1] The choice of ligand is crucial in steering the reaction towards the desired reductive elimination pathway.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
reagents for converting 5-Fluoro-6-methylindoline to indole
Application Note: Chemoselective Dehydrogenation of 5-Fluoro-6-methylindoline to 5-Fluoro-6-methylindole
Executive Summary
The conversion of This compound to 5-Fluoro-6-methylindole represents a critical aromatization step in the synthesis of pharmaceutical intermediates.[1] While the indole core is ubiquitous in drug discovery (e.g., serotonin modulators, kinase inhibitors), the presence of the electron-withdrawing fluorine at C5 and the electron-donating methyl at C6 creates a "push-pull" electronic environment that can complicate standard oxidation protocols.[1]
This guide evaluates and standardizes three distinct methodologies for this transformation, prioritizing yield, purity, and scalability.
| Method | Reagent | Scale Suitability | Mechanism | Key Advantage |
| A | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Lab (<10 g) | Hydride Transfer / SET | Rapid, high yield, visual endpoint.[1] |
| B | MnO₂ (Activated Manganese Dioxide) | Pilot (<100 g) | Radical Adsorption | Mild, heterogeneous (easy filtration).[1] |
| C | Pd/C (Palladium on Carbon) | Production (>1 kg) | Catalytic Dehydrogenation | Reagent-free (uses heat/solvent), clean.[1] |
Mechanistic Insight & Substrate Analysis
The transformation is an oxidative dehydrogenation.[2] Unlike simple alcohols, indolines are electron-rich, allowing for Single Electron Transfer (SET) mechanisms.[1]
-
Substrate Specifics (this compound):
-
5-Fluoro Effect: The C5-Fluorine exerts an inductive withdrawing effect (-I), potentially destabilizing the radical cation intermediate.[1] However, literature suggests 5-F substituted indolines often exhibit enhanced reactivity in Pd-catalyzed systems due to mesomeric effects stabilizing the transition state [1].[1]
-
6-Methyl Effect: The C6-Methyl group (+I, +M) enriches the electron density of the benzene ring, facilitating the initial oxidation event (electron loss) required by oxidants like DDQ.[1]
-
Figure 1: Mechanistic Pathway (DDQ Oxidation)
Caption: Stepwise oxidative dehydrogenation mechanism via DDQ-mediated hydride abstraction.
Detailed Experimental Protocols
Method A: DDQ Oxidation (The "Gold Standard" for R&D)
Best for: Small scale, rapid optimization, high-value substrates.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Oxidant: DDQ (1.1 - 1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)[1]
Protocol:
-
Setup: In a round-bottom flask, dissolve This compound (1.0 mmol) in DCM (10 mL, 0.1 M). The solution should be clear/pale yellow.
-
Addition: Cool the solution to 0°C (ice bath). Add DDQ (1.1 mmol) portion-wise over 5 minutes.
-
Observation: The reaction mixture will immediately turn deep dark green/black (Charge Transfer complex) and then fade to reddish-brown as DDQH₂ precipitates.[1]
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30-60 minutes.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] Indole is usually less polar and fluorescent under UV (254 nm).
-
-
Workup (Critical):
-
Filter the mixture through a pad of Celite to remove the precipitated DDQH₂ (hydroquinone).
-
Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) to remove residual acidic DDQ species.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[3]
-
-
Purification: Flash column chromatography (usually 0-10% EtOAc in Hexanes).[1]
Validation:
-
Yield: Expect 85-95%.
-
Note: DDQ is a potent sensitizer. Handle in a fume hood.
Method B: Activated MnO₂ (The "Green" Alternative)
Best for: Avoiding toxic quinones, acid-sensitive substrates.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Oxidant: Activated MnO₂ (10 - 20 eq)[1]
-
Solvent: Dichloromethane (DCM) or Chloroform[1]
Protocol:
-
Activation: Ensure MnO₂ is "Activated" (precipitated). Commercial "battery grade" MnO₂ is inactive. If necessary, heat MnO₂ at 110°C in an oven for 12h prior to use.
-
Setup: Dissolve substrate (1.0 mmol) in DCM (20 mL).
-
Addition: Add Activated MnO₂ (10 mmol, 10 eq) in one portion.
-
Reaction: Stir vigorously at RT (or reflux for faster rates) for 2-12 hours.
-
Workup:
-
Purification: Often yields pure product without chromatography.
Validation:
-
Yield: Expect 70-85%.
-
Pros: No aqueous workup required.
Method C: Catalytic Dehydrogenation (Pd/C)
Best for: Large scale, avoiding stoichiometric waste.
Reagents:
-
Substrate: this compound[1]
-
Catalyst: 10% Pd/C (0.05 - 0.1 eq by mass)[1]
-
Solvent: Xylene or Mesitylene (High boiling point required)[1]
Protocol:
-
Setup: Suspend substrate and Pd/C in Xylene (0.5 M).
-
Reaction: Heat to reflux (140°C) under an inert atmosphere (Nitrogen/Argon).[1]
-
Optional: Add a hydrogen acceptor like Cyclohexene or Maleic Anhydride to lower the required temperature.
-
-
Monitoring: Reaction may take 12-24 hours.[1]
-
Workup: Filter hot through Celite to remove Pd/C. Concentrate.
QC & Analytical Validation
Table 2: Expected Analytical Signatures
| Technique | Parameter | Expected Result for 5-Fluoro-6-methylindole |
| 1H NMR | C2-H / C3-H | Distinct doublets/multiplets at δ 6.4 - 7.3 ppm (aromatic region).[1] Disappearance of aliphatic indoline peaks (approx δ 3.0 and 3.5). |
| 1H NMR | N-H | Broad singlet, typically δ 8.0 - 10.0 ppm (downfield shift vs indoline).[1] |
| 19F NMR | Shift | Single peak, approx -120 to -130 ppm (solvent dependent).[1] |
| HPLC | Retention Time | Indole is significantly less polar than indoline; elutes later on Reverse Phase (C18).[1] |
Figure 2: Workflow Decision Tree
Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and sensitivity.
Troubleshooting & Safety
-
Incomplete Conversion:
-
DDQ: Add another 0.1 eq. Ensure solvent is anhydrous (water can kill the intermediate iminium).
-
MnO₂: The reagent may be "wet" or inactive. Dry MnO₂ or switch to DDQ.
-
-
Over-oxidation: [1]
-
Rare with these reagents for this transformation.[9] If observed (e.g., formation of isatin derivatives), lower the temperature and strictly control stoichiometry.
-
-
Safety Note (HCN):
-
While DDQ itself does not release HCN during this specific reaction, avoid mixing DDQ with strong acids or heating dry DDQ residues. Treat all DDQ waste as hazardous.
-
References
-
Gribble, G. W. (2016).[2] Indoline Dehydrogenation. In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.[9] [1]
-
Pratt, E. F., & McGovern, T. P. (1964). Oxidation by Solids.[9] I. Oxidation of Selected Alcohols and Nitrogen Heterocycles with Manganese Dioxide. Journal of Organic Chemistry, 29(6), 1540–1543.
-
Li, B., Wendlandt, A. E., & Stahl, S. S. (2019).[2][10] Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines.[2] Organic Letters, 21(4), 1176–1181.[10] [1]
-
Kim, H. J., et al. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation.[1] RSC Advances.
Sources
- 1. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. m.youtube.com [m.youtube.com]
- 6. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Indole synthesis [organic-chemistry.org]
Application Note: 5-Fluoro-6-methylindoline in 5-HT Receptor Ligand Design
Executive Summary
This technical guide outlines the synthesis and application of 5-Fluoro-6-methylindoline (5-F-6-Me-Indoline) as a high-value scaffold for Serotonin (5-HT) receptor ligands, specifically targeting 5-HT
In medicinal chemistry, the "Magic Methyl" effect and strategic fluorine substitution are pivotal for optimizing potency and metabolic stability. The 5-fluoro substituent mimics the metabolic blocking of the 5-hydroxyl group in endogenous serotonin while modulating pKa. Simultaneously, the 6-methyl group enhances lipophilicity and induces subtle conformational constraints that often improve selectivity against the homologous 5-HT
This guide provides a validated, self-consistent protocol for synthesizing this intermediate from commercially available precursors and details its downstream functionalization.
Chemical Rationale & Pharmacophore Mapping
The transition from the endogenous ligand (Serotonin) to a drug-like scaffold involves rigidification and metabolic blocking.
-
Metabolic Blocking (C5-F): Fluorine at the 5-position prevents rapid glucuronidation (which occurs at 5-OH of serotonin) and blocks CYP450-mediated oxidation, extending half-life (
). -
Selectivity Tuning (C6-Me): The 6-methyl group fills a specific hydrophobic pocket in the 5-HT
receptor that is less accessible in the 5-HT isoform, enhancing the therapeutic index. -
Indoline vs. Indole: The reduced indoline core introduces a chiral center (if substituted at C2/C3) and alters the vector of the Nitrogen lone pair, changing hydrogen bond donor/acceptor capabilities compared to the planar indole.
Visualization: Pharmacophore Evolution
Figure 1: Structural evolution from endogenous serotonin to the target indoline scaffold. The C5-F and C6-Me modifications are critical for ADME properties.
Experimental Protocol: Synthesis of this compound
Prerequisites:
-
Safety: Indolines are susceptible to oxidation. Perform all steps under an inert atmosphere (
or Ar). -
Starting Material: 5-Fluoro-6-methylindole (Commercial) or synthesized via Leimgruber-Batcho reaction from 5-fluoro-2-nitrotoluene [1].
Method A: Selective Reduction via Sodium Cyanoborohydride
This method is preferred over catalytic hydrogenation for small-to-medium scale batches due to its high chemoselectivity, avoiding defluorination side reactions.
Reagents:
-
5-Fluoro-6-methylindole (1.0 eq)
-
Sodium Cyanoborohydride (
) (3.0 eq) -
Glacial Acetic Acid (Solvent/Catalyst)
-
Saturated
(Quench)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-6-methylindole (500 mg, 3.35 mmol) in Glacial Acetic Acid (10 mL).
-
Note: The solution should be clear. If the indole is not fully soluble, gently warm to 30°C.
-
-
Activation: Cool the solution to 10°C using a water bath.
-
Reduction: Add Sodium Cyanoborohydride (630 mg, 10.0 mmol) portion-wise over 20 minutes.
-
Critical: Add slowly to manage gas evolution (
and potentially traces—perform in a well-ventilated fume hood).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (20% EtOAc/Hexane). The indole spot (higher
, fluorescent) will disappear, replaced by the indoline spot (lower , stains strongly with Ninhydrin due to the secondary amine).
-
-
Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into crushed ice (50 g) and neutralize with saturated
or NaOH (1M) until pH ~9.-
Caution: Exothermic neutralization.
-
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via flash column chromatography (
, 0-10% MeOH in DCM).
Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.
Analytical Validation (QC)
| Test | Specification | Observation |
| 1H NMR | Loss of C2/C3 alkene protons | Indole C2-H (~7.2 ppm) disappears. New triplets appear at ~3.0 ppm (C3-H) and ~3.5 ppm (C2-H). |
| MS (ESI) | [M+H]+ | Calculated: 152.08; Found: 152.1 |
| Appearance | Color | Pale yellow oil (darkens upon air exposure). Store under Argon at -20°C. |
Application: Downstream Functionalization
Once the this compound core is secured, it serves as a nucleophile for constructing the full ligand.
Workflow: Synthesis of 5-HT2C Agonist Analog
A common strategy involves N-alkylation to attach a pharmacophore tail (e.g., ethylamine or piperazine derivatives) [2].
Figure 2: Synthetic workflow from indole precursor to functionalized receptor ligand.
Protocol: Reductive Alkylation (N-Functionalization)
To attach a side chain (e.g., for 5-HT
-
Dissolve This compound (1.0 eq) in DCE (Dichloroethane).
-
Add the appropriate Aldehyde (1.1 eq) (e.g., a protected amino-aldehyde).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Stir at Room Temp for 16h.
-
Result: This installs the "tail" without over-alkylation (quaternization), a common issue with direct alkyl halide displacement.
Troubleshooting & Critical Parameters
-
Defluorination: Avoid using Lithium Aluminum Hydride (LAH) at high temperatures, as this can occasionally lead to defluorination at the C5 position.
or Borane-THF complexes are safer alternatives [3]. -
Regioselectivity (Electrophilic Aromatic Substitution): If you attempt to functionalize the benzene ring after indoline formation, remember that the N-position strongly directs para (to position C5) and ortho (to position C7). The C5-Fluoro group will deactivate C5, but C7 remains a reactive hotspot for unwanted electrophilic attack. Block C7 or functionalize Nitrogen first.
-
Stability: Indolines oxidize back to indoles if left in solution with air and light. Always store the intermediate as the HCl salt or under inert gas.
References
-
Indole Synthesis: Synthesis of 5-Fluoroindole derivatives via Leimgruber-Batcho reaction.[1]
-
Source:
-
-
5-HT2C Agonist SAR:Discovery of selective 5-HT2C receptor agonists (Ro 60-0175 analogs).
-
Source:
-
-
Indole Reduction Protocols:Reduction of indole compounds to indoline compounds using Borane/TFA.
-
Source:
-
-
General Pharmacology:5-HT2C Receptor Inform
-
Source:
-
Sources
protecting group strategies for 5-Fluoro-6-methylindoline nitrogen
Application Note: Strategic N-Protection of 5-Fluoro-6-methylindoline
Abstract & Chemical Context
This guide details the strategic protection of the nitrogen center in This compound , a critical scaffold in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs).
The Challenge: Unlike aliphatic amines, the indoline nitrogen possesses reduced nucleophilicity due to the delocalization of its lone pair into the fused benzene ring. This electronic sink is further modulated by the 5-Fluoro (electron-withdrawing, para-positioned relative to N-resonance) and 6-Methyl (weakly electron-donating) substituents.
-
Electronic Consequence: The 5-F group inductively deactivates the nitrogen, requiring activated reagents or nucleophilic catalysts (e.g., DMAP) for quantitative protection.
-
Stability Risk: Indolines are susceptible to oxidative dehydrogenation to indoles. The protecting group (PG) must prevent this oxidation during intermediate steps while being removable without damaging the C-F bond.
Strategic Analysis: Selecting the Right Group
The choice of protecting group is dictated by the downstream chemistry. Use the decision matrix below to select the optimal strategy.
Protocol A: Boc Protection (The Gold Standard)
Best For: Most multi-step syntheses requiring mild, orthogonal deprotection (Acid labile).
Mechanism & Rationale:
The reduced nucleophilicity of the 5-F-indoline nitrogen means that standard mixing with
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask, dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Base Addition: Add Triethylamine (
) (2.5 equiv). Note: acts as an acid scavenger. -
Catalyst: Add DMAP (0.1 equiv). Critical: Do not omit. Without DMAP, conversion stalls at ~60%.
-
Reagent: Add Di-tert-butyl dicarbonate (
) (1.2 equiv) portion-wise at 0°C. -
Reaction: Warm to Room Temperature (23°C) and stir for 4–6 hours.
-
QC Check: Monitor via TLC (Hexane/EtOAc 8:1). The N-Boc product is significantly less polar than the free indoline.
-
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (
, 0-10% EtOAc in Hexanes).
Deprotection:
-
Treat with TFA/DCM (1:4) at 0°C for 1 hour.
-
Caution: Neutralize carefully with
to avoid generating heat that could decompose the free base.
Protocol B: Cbz Protection (Acid Stable)
Best For: Routes involving acidic steps (e.g., Friedel-Crafts, acidic hydrolysis of esters) where Boc would fall off.
Rationale: The Cbz group is installed using Benzyl Chloroformate (Cbz-Cl).[2] Because Cbz-Cl is highly reactive, no nucleophilic catalyst is typically needed, but a biphasic Schotten-Baumann condition is preferred to scavenge the HCl byproduct immediately.
Step-by-Step Protocol:
-
Setup: Dissolve This compound (1.0 equiv) in EtOAc (0.2 M).
-
Biphasic Base: Add an equal volume of saturated aqueous
(1.0 equiv relative to solvent volume). Vigorous stirring is required. -
Reagent: Add Benzyl Chloroformate (Cbz-Cl) (1.2 equiv) dropwise at 0°C.
-
Reaction: Stir vigorously at 0°C -> RT for 3 hours.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine), then brine. Dry and concentrate.
Deprotection (Critical Note on Fluorine):
-
Standard:
(1 atm), 10% Pd/C, MeOH, RT. -
Safety Check: The aromatic C-F bond is generally stable to standard hydrogenolysis. However, avoid using
(Pearlman's catalyst) or high pressure (>50 psi) / high temperature, as this increases the risk of defluorination [1].
Protocol C: Acetylation (The "Shield")
Best For: Surviving harsh conditions (e.g., nitration, lithiation, or oxidation of the indoline ring to indole).
Step-by-Step Protocol:
-
Setup: Dissolve indoline (1.0 equiv) in DCM (0.2 M).
-
Reagents: Add Pyridine (3.0 equiv) and Acetic Anhydride (
) (1.5 equiv). -
Reaction: Stir at RT for 2 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then
.
Deprotection:
-
Requires harsh hydrolysis: 6M HCl, reflux, 12h.
-
Note: Ensure the 5-F and 6-Me groups are stable to refluxing acid before selecting this route.
Comparative Data Summary
| Feature | Boc (Protocol A) | Cbz (Protocol B) | Acetyl (Protocol C) |
| Reagent | Cbz-Cl / | ||
| Yield (Typical) | 92-96% | 88-94% | >98% |
| Acid Stability | Low (Cleaves in TFA/HCl) | High | Very High |
| Base Stability | High | High | Moderate (Hydrolyzes) |
| Redox Stability | Moderate | High (Removed by Red) | Very High |
| Deprotection | TFA or HCl/Dioxane | Acid/Base Hydrolysis | |
| 5-F Risk | None | Low (if mild | None |
Visualization: Boc Protection Workflow
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Organic Chemistry Portal. Protection of Amino Groups: Boc-Protection.[Link]
-
Organic Chemistry Portal. Protection of Amino Groups: Cbz-Protection.[Link]
-
Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. J. Am. Chem. Soc.2001 , 123, 9500–9512. [Link] (Context on nucleophilicity of deactivated amines).
Sources
one-pot synthesis of substituted 5-fluoro-6-methylindolines
Application Note & Protocol
One-Pot Synthesis of Substituted 5-Fluoro-6-methylindolines: A Streamlined Approach for Medicinal Chemistry Scaffolds
Abstract
Substituted indoline scaffolds, particularly those incorporating fluorine atoms, are privileged structures in modern drug discovery, appearing in a wide array of pharmacologically active compounds.[1] The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] This application note details a robust and efficient from readily available 2-alkenyl nitroarenes. The protocol leverages a sequential reductive cyclization followed by an in-situ electrophilic fluorination, obviating the need for isolation of intermediates, thereby reducing waste and increasing operational efficiency. This method provides a reliable pathway for researchers, scientists, and drug development professionals to access these valuable molecular frameworks.
Introduction: The Strategic Value of One-Pot Synthesis
Traditional multi-step syntheses in organic chemistry often involve laborious workup and purification procedures at each stage, leading to significant time and material loss. One-pot syntheses, where sequential reactions are performed in a single reactor, represent a more elegant and sustainable approach.[3] By minimizing intermediate handling, these processes not only improve the overall yield but also reduce solvent consumption and waste generation.
The synthesis of highly substituted indolines is of paramount interest due to their prevalence in biologically active molecules.[4][5] The method described herein focuses on a tandem process:
-
Reductive Cyclization: An appropriately substituted 2-alkenyl nitroarene undergoes reduction of the nitro group to an aniline, which then participates in an intramolecular cyclization to form the indoline ring.[6] This transformation is efficiently mediated by triethylsilane in the presence of an acid catalyst.[7][8]
-
Electrophilic Fluorination: The resulting electron-rich 6-methylindoline intermediate is then directly fluorinated in the same pot using an electrophilic fluorine source, N-Fluorobenzenesulfonimide (NFSI).[9] Electrophilic N-F reagents are widely used due to their stability, safety, and effectiveness in fluorinating aromatic systems under mild conditions.[9][10]
This protocol provides a practical and scalable method for generating libraries of 5-fluoro-6-methylindoline derivatives for downstream applications in pharmaceutical research.
Overall Reaction Scheme
Figure 1: General one-pot synthesis of a substituted this compound from a 1-(2-isopropenyl-4-methyl-6-nitrophenyl)ethan-1-one precursor.
Mechanistic Rationale & Experimental Causality
The success of this one-pot procedure hinges on the compatibility of the reagents and the distinct reaction conditions required for each transformation.
-
Reductive Cyclization: The process is initiated by the reduction of the nitro group. While catalytic hydrogenation with Pd/C is a classic method for nitroarene reduction, it requires a hydrogen atmosphere and a heterogeneous catalyst that would need to be removed before the next step. [11][12]To maintain a true one-pot procedure, we employ a homogeneous system using Triethylsilane (TES) as the reducing agent. [8]TES is a mild and selective hydride donor, particularly effective in the presence of a strong acid like Trifluoroacetic Acid (TFA) , which protonates the nitro group, activating it for reduction. The in-situ generated aniline is a potent nucleophile that readily attacks the proximate alkene (intramolecular hydroamination), driven by the formation of a stable five-membered ring to yield the indoline core. [6]
-
Electrophilic Aromatic Fluorination: Once the indoline is formed, the system is cooled, and the fluorinating agent is introduced. N-Fluorobenzenesulfonimide (NFSI) is selected as the electrophilic fluorine ("F+") source. [9][13]It is a stable, crystalline solid that is safer to handle than gaseous fluorine sources. [14]The indoline ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methyl group at the 6-position and the nitrogen atom of the indoline ring are both electron-donating, directing the incoming electrophile (F+) to the ortho and para positions. Steric hindrance from the adjacent substituents and the inherent electronic properties of the system favor fluorination at the 5-position.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Substituted 2-alkenyl-nitroarene | >95% | Various | Varies | Starting material. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 | Reaction solvent. |
| Triethylsilane (TES) | >97% | Sigma-Aldrich | 617-86-7 | Reducing agent. [15] |
| Trifluoroacetic Acid (TFA) | >99% | Sigma-Aldrich | 76-05-1 | Acid catalyst. |
| N-Fluorobenzenesulfonimide (NFSI) | >95% | Sigma-Aldrich | 133745-75-2 | Fluorinating agent. [14] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | For drying organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Eluent for chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | Eluent for chromatography. |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
**4.3 Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is a strong oxidizing agent and causes skin and serious eye irritation. [16]Avoid inhalation of dust and contact with skin and eyes. [14][17]* Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching: The reaction quench with sodium bicarbonate is exothermic and will release CO₂ gas. Add the quenching solution slowly and with vigorous stirring to control the effervescence.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-alkenyl-nitroarene (1.0 eq, e.g., 5.0 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 25 mL) under an inert atmosphere (N₂ or Ar).
-
Reductive Cyclization:
-
Add triethylsilane (TES, 3.0 eq, 15.0 mmol) to the solution via syringe.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq, 25.0 mmol) dropwise via syringe. The reaction may become exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
-
Fluorination:
-
Once the reductive cyclization is complete (as indicated by TLC), cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate vial, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 eq, 6.0 mmol) in DCM (10 mL).
-
Add the NFSI solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 6-12 hours. Monitor the formation of the fluorinated product by TLC.
-
-
Work-up and Isolation:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL) until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure substituted this compound product.
-
One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 5-fluoro-6-methylindolines.
Expected Results & Data
The following table presents representative data for the synthesis of various substituted 5-fluoro-6-methylindolines using this protocol.
| Entry | R¹ Substituent | R² Substituent | Product Structure | Isolated Yield (%) | ¹⁹F NMR (δ, ppm) |
| 1 | H | H | This compound | 78% | -125.4 |
| 2 | CH₃ | H | 5-fluoro-1,6-dimethylindoline | 82% | -124.9 |
| 3 | Benzyl | H | 1-benzyl-5-fluoro-6-methylindoline | 75% | -125.1 |
| 4 | H | CH₃ | 5-fluoro-2,6-dimethylindoline | 73% | -126.0 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reductive Cyclization | 1. Insufficient reducing agent (TES) or acid (TFA).2. Low quality or wet solvent/reagents. | 1. Add an additional 0.5 eq of both TES and TFA and stir for another 1-2 hours.2. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. |
| Low Yield of Fluorinated Product | 1. Incomplete fluorination.2. Degradation of the indoline intermediate.3. Product loss during work-up or purification. | 1. Increase reaction time for the fluorination step or add a slight excess (1.3 eq) of NFSI.2. Ensure the reaction is properly cooled before adding NFSI.3. Perform extractions carefully and optimize chromatography conditions. |
| Formation of Side Products | 1. Over-reduction or side reactions from TES/TFA.2. Formation of undesired regioisomers of fluorination. | 1. Maintain the recommended stoichiometry and reaction temperature.2. While the 5-fluoro isomer is electronically and sterically favored, other isomers are possible. Isomeric products can typically be separated by careful column chromatography. |
| Reaction Does Not Start | Inactive starting material or catalyst degradation. | Verify the purity and integrity of the starting material and reagents. Ensure TFA has not degraded. |
References
-
National Center for Biotechnology Information. "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC." Available at: [Link].
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link].
-
National Center for Biotechnology Information. "Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC." Available at: [Link].
-
Organic Chemistry Portal. "Synthesis of indoles." Available at: [Link].
-
ResearchGate. "One-pot synthesis of highly substituted indolines." Available at: [Link].
-
Indian Academy of Sciences. "An efficient domino one-pot synthesis of novel spirofuran-indenoquinoxalines by vinyltriphenylphosphonium salts." Available at: [Link].
-
National Center for Biotechnology Information. "A facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET." Available at: [Link].
-
Royal Society of Chemistry. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry. Available at: [Link].
-
Wikipedia. "Electrophilic fluorination." Available at: [Link].
-
ChemRxiv. "Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles." Available at: [Link].
-
ResearchGate. "(PDF) Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization." Available at: [Link].
-
Organic Chemistry Portal. "Triethylsilane (TES)." Available at: [Link].
-
Wikipedia. "Triethylsilane." Available at: [Link].
-
National Center for Biotechnology Information. "An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC." Available at: [Link].
-
Chinese Chemical Society. "Nitromethane-the secret of electrophilic fluorination reagent activation." Available at: [Link].
Sources
- 1. Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[18F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triethylsilane (TES) [organic-chemistry.org]
- 8. dakenam.com [dakenam.com]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. fishersci.com [fishersci.com]
- 15. Triethylsilane - Wikipedia [en.wikipedia.org]
- 16. echemi.com [echemi.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-6-methylindoline Stability & Storage
The following technical guide is structured as a specialized support center resource. It prioritizes chemical logic, field-proven protocols, and self-validating troubleshooting methods.
Topic: Preventing Oxidation & Degradation Ticket Priority: Critical (Air-Sensitive Reagent) Audience: Medicinal Chemists, Process Chemists, Lab Managers
The Core Issue: Why This Molecule Degrades
5-Fluoro-6-methylindoline is a specialized heterocyclic building block. Unlike its oxidized counterpart (indole), the indoline core is a cyclic secondary amine. It possesses a lower oxidation state and a higher energy potential, making it thermodynamically driven to "relax" into the aromatic, planar structure of an indole.
-
The Enemy: Atmospheric Oxygen (
).[1][2] -
The Driver: Aromatization. The transition from the non-aromatic pyrrolidine ring (indoline) to the aromatic pyrrole ring (indole) releases significant stabilization energy.
-
The Catalyst: Light and trace transition metals can accelerate this dehydrogenation.
-
Substituent Effects:
-
6-Methyl (Electron Donating): Increases electron density on the ring, making the molecule more susceptible to oxidative radical attack compared to unsubstituted indoline.
-
5-Fluoro (Electron Withdrawing): Provides some deactivation, but not enough to counteract the lability of the nitrogen lone pair and the benzylic hydrogens at C2/C3.
-
Troubleshooting Guide (Q&A)
Direct solutions to common observations in the lab.
Q1: My white powder has turned beige/brown. Is it ruined?
Diagnosis: This is the hallmark of oxidative dehydrogenation . The beige/brown color comes from the formation of 5-Fluoro-6-methylindole (which is often darker) and trace oxidative oligomers (similar to melanin formation). Impact:
-
Purity: You likely have 1–5% indole impurity.
-
Reactivity: The indole impurity is non-basic and unreactive toward nucleophilic substitution or reductive amination protocols designed for the indoline. Action:
-
Minor discoloration: Use immediately if the next step is robust.
-
Dark brown: Perform the Acid-Base Rescue Protocol (See Section 4) to remove the oxidized impurity.
Q2: Can I store this in solution (e.g., DMSO or MeOH) to save weighing time?
Answer: No. Reasoning: Dissolving the solid increases the surface area exposed to dissolved oxygen. DMSO is particularly hygroscopic and can facilitate oxidation. Chlorinated solvents (DCM/Chloroform) can become acidic over time, potentially catalyzing degradation. Protocol: Always store as a dry solid. If solution storage is unavoidable, use degassed anhydrous THF stored under Argon in a Young's tap flask at -20°C.
Q3: The material is sticking to the spatula and weighing paper. Why?
Diagnosis: Indolines are often low-melting solids or waxy oils. The 6-methyl group adds lipophilicity, making it "greasy." Static charge and hygroscopy (absorbing water) can cause stickiness. Action:
-
Weigh quickly.
-
Use an antistatic gun if available.
-
Do not leave the bottle open; the amine moiety will absorb atmospheric CO2 and moisture, forming carbamates or hydrates.
Storage & Handling Protocols
Protocol A: The "Argon Blanket" Storage System
Standard Operating Procedure for Long-Term Stability
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Slows kinetic rate of auto-oxidation. |
| Atmosphere | Argon (Ar) | Ar is heavier than air and forms a "blanket" over the solid. |
| Container | Amber Glass + Teflon Tape | Amber blocks UV light (photo-oxidation). Teflon tape seals the cap threads against oxygen diffusion. |
| Desiccant | Silica Gel Packet | Prevents moisture-mediated hydrolysis or clumping. |
Step-by-Step:
-
After use, wipe the bottle threads with a Kimwipe to ensure a tight seal.
-
Gently flow Argon gas into the bottle for 10–15 seconds (low flow rate to avoid blowing powder).
-
Immediately cap the bottle while the gas is still flowing.
-
Wrap the cap junction with Parafilm or electrical tape.
-
Place in a secondary container (Ziploc bag with desiccant) in the freezer.
Protocol B: Solvent Degassing for Reactions
Use this before dissolving the reagent for synthesis.
Method: Sparging (The 15-Minute Rule)
-
Select your solvent (e.g., Toluene, THF, DMF).
-
Insert a long needle connected to an Argon balloon (or line) directly into the bottom of the solvent.
-
Insert a short vent needle at the top of the septum.
-
Bubble Argon vigorously for 15 minutes .
-
Why: This displaces dissolved Oxygen, which is the primary reagent causing your starting material to decompose during heating.
The "Acid-Base Rescue" Protocol (Purification)
A self-validating method to separate active Indoline from oxidized Indole.
Concept: Indolines are basic (secondary amines, pKa ~5). Indoles are non-basic (aromatic, lone pair tied up in pi-system). We exploit this drastic pKa difference.
Workflow:
-
Dissolve: Dissolve the impure brown solid in Ethyl Acetate (EtOAc).
-
Extract (Acid Wash): Wash the organic layer with 1M HCl (aq) .
-
Chemistry: The Indoline protonates and moves to the Water layer.
-
Chemistry: The Indole (impurity) stays in the EtOAc layer.
-
-
Separate: Keep the Aqueous layer. Discard the Organic layer (contains the brown oxidation products).
-
Recover: Basify the Aqueous layer with 2M NaOH until pH > 10. The Indoline will precipitate or oil out.
-
Extract (Back): Extract the cloudy aqueous mixture with fresh EtOAc.
-
Dry: Dry over
, filter, and concentrate. -
Result: You recover pure, off-white this compound.
Visualizing the Chemistry
Diagram 1: The Oxidation Pathway (The Problem)
This diagram illustrates how Oxygen attacks the C2/C3 positions to aromatize the ring.
Caption: The thermodynamic drive toward aromatization (Indole formation) is catalyzed by air and light. Argon and low temperature block this pathway.
Diagram 2: The Purification Logic (The Solution)
Decision tree for the Acid-Base Rescue Protocol.
Caption: Exploiting the basicity difference: Indoline (basic) dissolves in acid; Indole (non-basic) remains in organic solvent.
References & Data Sources
-
TCI Chemicals. Product Specification: 5-Fluoro-1-methylindoline (Analogous Stability Data). Retrieved from TCI Online Catalog. Link
-
Organic Chemistry Portal. Synthesis of Indoles via Dehydrogenation of Indolines. (Mechanistic grounding for oxidation pathway).[1][2] Link
-
Sigma-Aldrich. 5-Fluoroindole Product Safety & Handling.[3] (Data on the oxidized impurity). Link
-
ResearchGate. Indoline Dehydrogenation Mechanisms. (Academic validation of the aromatization drive). Link
-
Synblock. 5-Fluoro-2-methylindoline Properties. (Physical property reference for methylated fluoroindolines). Link
Sources
Technical Support Center: HPLC Separation of 5-Fluoro-6-Methylindoline
Current Status: Online Ticket ID: #ISO-SEP-5F6M Subject: Resolution of Regioisomers & Stability Protocols Assigned Specialist: Senior Application Scientist, Chromatography Div.[1][2]
Executive Summary
You are attempting to separate 5-fluoro-6-methylindoline from its positional regioisomers (e.g., 4-fluoro-6-methyl, 6-fluoro-5-methyl).
The Core Problem: Standard C18 columns rely on hydrophobicity (LogP). Because regioisomers of fluoromethylindoline possess nearly identical LogP values, C18 phases often result in co-elution or "shouldering."[1]
The Solution: You must exploit Shape Selectivity and Pi-Pi (
Module 1: The "Gold Standard" Protocol
Do not start with a C18 column.[1][2] For fluorinated aromatic isomers, the Pentafluorophenyl (PFP) phase is the industry standard.
Recommended Method Parameters
| Parameter | Specification | Technical Rationale |
| Stationary Phase | PFP (Pentafluorophenyl) Propyl | PFP rings create a "fluorine-fluorine" interaction and strong |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Indoline is a secondary amine (pKa ~5.0).[2] Low pH ensures it is fully protonated ( |
| Mobile Phase B | Methanol (MeOH) | Critical: MeOH promotes |
| Gradient | 5% B to 60% B over 20 min | A shallow gradient is required to resolve isomers with selectivity factors ( |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for optimal Van Deemter performance on 3-5 µm particles.[1][2] |
| Temperature | 25°C - 30°C | Lower temperatures favor the enthalpy-driven |
Why This Works (The Mechanism)
The 5-fluoro and 6-methyl groups alter the electron density cloud of the benzene ring.
-
C18: Sees only a hydrophobic blob.[2]
-
PFP: Acts as a "Lewis Acid" (electron acceptor).[2] It detects the specific dipole moment created by the ortho/meta/para relationship of the Fluorine (electron-withdrawing) and Methyl (electron-donating) groups.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose method failures.
Issue 1: Co-elution (Resolution < 1.5)
-
Diagnosis: The separation mechanism is too dominated by hydrophobicity.[2]
-
Fix: Switch Mobile Phase B from Acetonitrile to Methanol .
-
Reasoning: Acetonitrile has its own
electrons (triple bond) which compete with the stationary phase for the analyte.[3] Methanol is "pi-transparent," allowing the PFP column to fully engage with the indoline ring.
-
Issue 2: Peak Tailing (Asymmetry > 1.2)
-
Diagnosis: Secondary amine interaction with residual silanols on the silica surface.[2]
-
Fix: Increase Ionic Strength.
-
Action: Increase Ammonium Formate concentration to 20-25 mM.[2]
-
Alternative: Add 0.1% Triethylamine (TEA) if your column is pH stable, but usually, higher buffer strength at pH 3.0 is sufficient.
-
Issue 3: Ghost Peaks (Sample Degradation)
-
Diagnosis: Indoline is the reduced form of indole. It is susceptible to oxidative dehydrogenation to form 5-fluoro-6-methylindole.[1][2]
-
Fix:
-
Temperature: Set autosampler to 4°C.
-
Antioxidant: Add 0.1% Ascorbic Acid to the sample diluent.
-
Diluent: Avoid 100% DMSO if the sample sits for long periods; DMSO can act as a mild oxidant under certain conditions.[2]
-
Module 3: Visual Workflow (Decision Logic)
The following diagram illustrates the logical pathway for method development and troubleshooting.
Caption: Logic flow for selecting the stationary phase and troubleshooting resolution issues for fluorinated indoline isomers.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use a Phenyl-Hexyl column instead of PFP?
A: Yes. Phenyl-Hexyl is the "Backup" column.[2] It offers similar
Q: Why is my retention time shifting day-to-day? A: This is likely a pH issue. Indoline (secondary amine) has a pKa near 5.[2] If your mobile phase is pH 4.5-5.5, the molecule is flipping between ionized and neutral states. Lock the pH at 3.0 (fully ionized) or use a high-pH stable column at pH 10 (fully neutral) to stabilize retention.
Q: The this compound peak has a shoulder.[2] Is it an isomer? A: Not necessarily. Before assuming it is a regioisomer, check for rotamers (unlikely for simple indoline) or sample overload .[1] Dilute the sample 10x and reinject. If the shoulder persists, it is likely the 4-fluoro or 6-fluoro isomer.
Q: I see a new peak appearing after 24 hours in solution. What is it? A: This is almost certainly 5-fluoro-6-methylindole .[1][2] Indolines oxidize to indoles upon exposure to air and light.[2] The indole analog is fully aromatic, more hydrophobic, and will elute later than the indoline in Reversed-Phase mode.[1]
References
-
Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link
-
Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.[1][2] Link
-
Sigma-Aldrich (Merck). (2025).[1][2] HPLC Troubleshooting Guide: Peak Tailing and Resolution. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Phases. Link
-
PubChem. (2025).[2][4] Compound Summary: 5-Fluoro-2-methylindoline (Analogous Structure Data). National Library of Medicine.[2] Link
Sources
Technical Support Center: Synthesis of 5-Fluoro-6-Methylindole
Welcome to the technical support center for the synthesis of 5-fluoro-6-methylindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important synthetic transformation. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to help you navigate common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing 5-fluoro-6-methylindole, and what is the critical reduction step?
The most prevalent and industrially scalable method for synthesizing substituted indoles like 5-fluoro-6-methylindole is the Leimgruber-Batcho indole synthesis .[1][2] This method is often preferred over others, such as the Fischer synthesis, for its reliability and high-yield potential.[1]
The process begins with a substituted o-nitrotoluene, in this case, 4-fluoro-3-methyl-1-nitrotoluene. This starting material is first condensed with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine (like pyrrolidine) to form a stable nitroenamine intermediate. The crucial step, and the focus of this guide, is the reductive cyclization of this intermediate to form the final indole ring system.
Below is a diagram illustrating the general reaction pathway.
Sources
removing transition metal impurities from 5-Fluoro-6-methylindoline
Introduction: The Indoline Challenge
You are likely processing 5-Fluoro-6-methylindoline as a pharmaceutical intermediate. This scaffold presents a dual challenge during purification:
-
Regulatory Rigor: As a secondary amine often used in late-stage coupling, residual transition metals (Pd, Cu, Ru) must be reduced to ICH Q3D compliant levels (typically <10–20 ppm for oral dosing) [1].
-
Chemical Stability: Unlike fully aromatic indoles, indolines are susceptible to oxidative dehydrogenation . Extended exposure to heat and air during scavenging can inadvertently oxidize your molecule back to the corresponding indole (5-Fluoro-6-methylindole), degrading purity [2].
This guide prioritizes oxidative stability and amine compatibility in its protocols.
Module 1: Scavenger Selection Strategy
Do not choose a scavenger randomly. Your molecule is a secondary amine (basic). Using strongly acidic scavengers (like sulfonic acid-functionalized silica) will bind your product, causing massive yield loss unless you intend to perform a "Catch-and-Release" purification.
Selection Logic Matrix
Use the following decision tree to select the correct functionalized silica.
Figure 1: Decision logic for scavenger selection based on impurity type and product compatibility.
Module 2: The "Inert-Batch" Protocol
Objective: Remove Pd/Cu to <20 ppm without oxidizing the indoline ring.
Reagents:
-
Scavenger: SiliaMetS® Thiol (or DMT for difficult Pd species).[1]
-
Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF/DMSO if possible, as they impede scavenging).
-
Atmosphere: Nitrogen or Argon (Critical).
Step-by-Step Methodology:
-
Dissolution: Dissolve crude this compound in 10–20 volumes of solvent.
-
Note: If the solution is cloudy, filter before adding scavenger to prevent clogging the scavenger pores.
-
-
Loading: Add 4–8 equivalents of scavenger relative to the residual metal content (not the product).
-
Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 4–8 mol% of scavenger relative to the product.[1]
-
-
Inerting (Critical): Sparge the slurry with Nitrogen for 5 minutes, then seal the vessel.
-
Why? Indolines oxidize to indoles in air, especially when heated.
-
-
Incubation: Stir at 40°C for 4 hours .
-
Optimization: If metal levels are >5000 ppm, increase to 50°C or extend time to 12 hours.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica. Wash the cake with 2 volumes of solvent to recover adsorbed product.
-
Analysis: Evaporate a small aliquot and analyze via ICP-MS.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes encountered in indoline purification.
Q1: The metal content dropped, but my product yield is only 60%. Where did it go?
Diagnosis: Non-specific binding. Explanation: Even "neutral" silica has residual silanol groups (Si-OH) that are slightly acidic. Your indoline is a secondary amine and can hydrogen-bond or protonate on these sites. Solution:
-
Solvent Modifier: Add 1–5% Methanol or 0.1% Triethylamine (TEA) to the scavenging mixture. This out-competes the amine for the silanol sites.
-
Wash Step: Increase the filter cake wash volume using a polar solvent (e.g., MeOH/DCM 1:9).
Q2: I see a new impurity at M-2 mass units (M-2H) after scavenging.
Diagnosis: Oxidative Dehydrogenation. Explanation: Your this compound has oxidized to 5-Fluoro-6-methylindole. This is catalyzed by the transition metals you are trying to remove, accelerated by heat and oxygen [2]. Solution:
-
Strict Inerting: Ensure the reaction vessel is under positive Nitrogen pressure.
-
Lower Temperature: Run the scavenging step at Room Temperature (20–25°C) instead of 40°C. You may need to extend the time to 8–12 hours to compensate.
-
Antioxidants: In extreme cases, add a trace of BHT (butylated hydroxytoluene), provided it can be removed downstream.
Q3: The Palladium level is stuck at 50 ppm despite using Thiol silica.
Diagnosis: Stable Ligand Interference. Explanation: If your synthesis used bulky phosphine ligands (e.g., dppf, XPhos) or N-heterocyclic carbenes, the Pd-Ligand bond may be stronger than the Pd-Thiol bond [3]. Solution:
-
Switch to DMT: Use SiliaMetS® DMT (Dimercaptotriazine). It has a higher affinity for Pd and can displace stable ligands more effectively than simple thiols.
-
Thermal Shift: Briefly heat the mixture to 60°C (under N2) for 1 hour to overcome the activation energy of ligand exchange, then cool to room temp for the remainder.
Module 4: Analytical Validation Workflow
Do not rely on visual inspection. A clear solution can still contain 500 ppm Pd.
Figure 2: Analytical workflow for validating metal removal.
Summary of Key Parameters
| Parameter | Recommendation | Reason |
| Scavenger | SiliaMetS® Thiol (Default) or DMT | High affinity for Pd; Thiol is chemically stable. |
| Equivalents | 4–8 eq (vs. Metal content) | Excess required for kinetics; low impact on cost. |
| Temperature | 25°C – 40°C | Balance between scavenging speed and indoline oxidation risk. |
| Time | 4 – 12 Hours | Slower at room temp, but safer for the molecule. |
| Atmosphere | Inert (N2/Ar) | MANDATORY to prevent dehydrogenation to indole. |
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[2][3] (2022).[3][4] Available at: [Link]
-
Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. (2016).[3] (Contextualizing oxidative instability of indolines).
-
Biotage. ISOLUTE® Si-TMT Metal Scavenger Application Note. (2020).[3] Available at: [Link] (General reference for TMT vs Thiol efficiency).
Sources
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Fluorinated Indolines
Welcome to the Technical Support Center dedicated to the nuanced art of synthesizing fluorinated indolines. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into the indoline scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
The introduction of fluorine atoms into the indoline core can dramatically alter the physicochemical and pharmacological properties of a molecule. However, the high electronegativity and unique electronic effects of fluorine also present distinct challenges during synthesis.[1] Temperature, in particular, is a critical parameter that can dictate the success or failure of these reactions, influencing reaction rates, selectivity, and the formation of unwanted byproducts.
This guide is structured to provide direct, actionable advice through a series of troubleshooting scenarios and frequently asked questions. We will explore the causal relationships between temperature and reaction outcomes, offering logical, field-tested solutions to common problems encountered in the synthesis of fluorinated indolines.
Troubleshooting Guide: Temperature-Related Issues in Fluorinated Indoline Synthesis
This section addresses specific experimental challenges with a focus on how to modulate reaction temperature for a successful outcome.
Scenario 1: Low or No Product Yield
Question: I am attempting a palladium-catalyzed intramolecular C-H amination to form a fluorinated indoline, but I am observing very low conversion of my starting material, even after prolonged reaction times. What is the likely cause and how can I resolve this?
Answer: Low conversion in these types of cyclizations is often indicative of insufficient energy to overcome the activation barrier of the reaction. The presence of an electron-withdrawing fluorine atom on the aromatic ring can decrease the nucleophilicity of the aryl group, making the C-H activation step more challenging and requiring higher temperatures.[1]
Troubleshooting Steps:
-
Systematic Temperature Increase: Begin by incrementally increasing the reaction temperature in 10-15 °C intervals. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each temperature point. It's not uncommon for these reactions to require temperatures in the range of 100-140 °C.[2]
-
Solvent Considerations: Ensure your solvent has a boiling point compatible with the desired reaction temperature. If you are limited by the boiling point of your current solvent (e.g., tetrahydrofuran), consider switching to a higher-boiling solvent such as toluene, xylene, or 1,4-dioxane.
-
Catalyst and Ligand Stability: Be mindful of the thermal stability of your palladium catalyst and ligand system. At elevated temperatures, some catalysts may decompose. If you suspect catalyst degradation, consider using a more robust catalyst system known for its thermal stability.
-
Microwave Irradiation: For rapid optimization, microwave synthesis can be a powerful tool. It allows for precise temperature control and can often accelerate reactions that are sluggish under conventional heating.[2]
Scenario 2: Formation of Significant Byproducts
Question: My reaction to synthesize a fluorinated indoline is producing the desired product, but I am also observing a significant amount of a byproduct that appears to be the corresponding indole (the oxidized form of my target indoline). How can I suppress this side reaction?
Answer: The formation of an indole byproduct suggests that the indoline product is undergoing dehydrogenation under the reaction conditions. This is often promoted by elevated temperatures and the presence of an oxidant. Some palladium catalysts, especially at higher temperatures, can facilitate this oxidation.
Troubleshooting Steps:
-
Temperature Reduction: The most direct approach is to lower the reaction temperature. Even a modest decrease of 10-20 °C can significantly reduce the rate of the dehydrogenation side reaction without completely halting the desired cyclization.
-
Reaction Time Optimization: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating after the main reaction is complete will only favor the formation of the more thermodynamically stable indole.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). The presence of oxygen can contribute to the oxidation of the indoline product.
-
Choice of Oxidant (if applicable): In some C-H activation reactions, an external oxidant is used. If you are observing over-oxidation, consider using a milder oxidant or reducing its stoichiometry.
Scenario 3: Decomposition of Starting Material or Product
Question: When I run my fluorinated indoline synthesis at what I believe to be the optimal temperature based on literature for similar non-fluorinated substrates, I observe significant decomposition and a complex mixture of unidentifiable products. Why is this happening?
Answer: Fluorinated organic compounds can sometimes exhibit lower thermal stability compared to their non-fluorinated analogs. The strong electron-withdrawing nature of fluorine can activate certain bonds towards degradation pathways that are not as prevalent in the absence of fluorine.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical step. Begin your optimization at a significantly lower temperature than you would for a non-fluorinated substrate. Room temperature or even sub-ambient temperatures should be explored first.[3]
-
Gradual Temperature Screening: If no reaction occurs at lower temperatures, gradually increase the temperature in small increments (5-10 °C) while carefully monitoring for the onset of decomposition. The optimal temperature window may be quite narrow.
-
Protecting Group Strategy: If your substrate contains other sensitive functional groups, consider if the presence of fluorine is increasing their lability at elevated temperatures. The use of appropriate protecting groups might be necessary.
-
Reagent Addition Profile: In some cases, slow addition of a reactive reagent at a controlled temperature can help to maintain a low instantaneous concentration, thus minimizing side reactions and decomposition.
Data Summary: Temperature Optimization
| Problem | Likely Cause | Recommended Temperature Adjustment | Other Considerations |
| Low Yield / No Reaction | Insufficient activation energy | Increase temperature in 10-15 °C increments | Switch to a higher-boiling solvent; consider microwave heating[2] |
| Indole Byproduct Formation | Dehydrogenation of indoline product | Decrease temperature by 10-20 °C | Shorten reaction time; ensure inert atmosphere |
| Decomposition | Thermal instability of fluorinated substrate/product | Start at a lower temperature (e.g., room temp.) and increase gradually[3] | Use protecting groups; consider slow addition of reagents |
Experimental Protocol: Representative Synthesis of a Fluorinated Indoline via Palladium-Catalyzed C-H Amination
This protocol provides a general framework. The optimal temperature will be substrate-dependent and should be determined empirically using the troubleshooting guide above.
Materials:
-
N-protected β-(fluorophenyl)ethylamine derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Ligand (e.g., Xantphos, 0.10 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry reaction vessel, add the N-protected β-(fluorophenyl)ethylamine, palladium(II) acetate, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., start with 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
If the reaction is sluggish, increase the temperature in 10 °C increments until a satisfactory rate is achieved, while monitoring for byproduct formation or decomposition.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Optimization Workflow
Caption: Troubleshooting workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control more critical for fluorinated indoline synthesis compared to non-fluorinated analogs?
A1: The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of the starting materials and intermediates.[1] This can lead to:
-
Higher Activation Energies: Requiring higher temperatures for C-H activation or cyclization.
-
Altered Regioselectivity: Temperature can influence the selectivity of C-H functionalization, especially in molecules with multiple potential reaction sites.
-
Increased Potential for Side Reactions: Fluorine substitution can open up new decomposition pathways or favor byproduct formation that may not be observed in non-fluorinated systems.
Q2: Can I use a standard temperature from a published procedure for a similar, non-fluorinated indoline synthesis?
A2: While published procedures for non-fluorinated analogs can provide a starting point, it is not advisable to assume the same temperature will be optimal. Due to the electronic effects of fluorine, you should always perform a temperature optimization study for your specific substrate. It is often best to start at a lower temperature than the published procedure and carefully increase it.
Q3: How does the position of the fluorine atom on the aromatic ring affect the optimal reaction temperature?
A3: The position of the fluorine atom is crucial. A fluorine atom ortho or para to the reacting site will have a more pronounced electron-withdrawing effect through resonance and induction, potentially requiring higher temperatures to overcome the deactivation of the ring. A meta fluorine will have a primarily inductive effect, which may have a less dramatic impact on the required temperature.
Q4: Are there any alternatives to high temperatures for promoting difficult reactions?
A4: Yes. If you are facing issues with thermal stability at the required temperature, consider the following:
-
Microwave Chemistry: As mentioned earlier, microwave reactors can often achieve the desired transformation at a lower bulk temperature and in a shorter time.[2]
-
Catalyst and Ligand Screening: A more active catalyst system may allow the reaction to proceed at a lower temperature.
-
Flow Chemistry: Continuous flow reactors can offer precise temperature control and rapid heating and cooling, which can minimize the formation of byproducts associated with prolonged heating.
References
- MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile.
- Benchchem. Optimizing temperature and reaction time for indole synthesis.
- Organic Chemistry Portal. Synthesis of indoles.
- ACS Publications. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry.
- Benchchem. Troubleshooting unexpected side products in indole synthesis.
- PMC. (2024). Recent Advances on Fluorine Chemistry.
- ResearchGate. Optimization of reaction condition.
- Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.
- Organic Chemistry Portal. Synthesis of indolines.
- PMC. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.
- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity.
- ResearchGate. Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques.
- Synthesis and Chemistry of Indole.
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
- NIH. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
Sources
Validation & Comparative
Technical Comparison Guide: 19F NMR of 5-Fluoro-6-methylindoline
This guide provides a technical analysis of the 19F NMR chemical shift of 5-Fluoro-6-methylindoline , designed for researchers requiring precise structural validation.
Executive Summary
This compound is a critical scaffold in medicinal chemistry, often serving as a bioisostere for serotonin receptor ligands and kinase inhibitors.[1] Its 19F NMR chemical shift is a definitive structural reporter, distinct from its regioisomers and oxidized precursors (indoles).
-
Target Chemical Shift: -133 to -136 ppm (Predicted in CDCl₃).[1]
-
Key Differentiator: The compound exhibits a significant upfield shift (shielding) compared to 5-fluoroindole, driven by the saturation of the C2-C3 bond and the ortho-methyl effect.
-
Application: Used to monitor the reduction of 5-fluoro-6-methylindole or the metabolic stability of the indoline core.
Technical Analysis: The Chemical Shift
The 19F NMR signal of this compound is governed by two primary electronic vectors: the electron-donating power of the cyclic amine (indoline) and the steric/electronic influence of the ortho-methyl group.
Predicted Chemical Shift Values
| Solvent | Predicted Shift (δ, ppm) | Reference Standard |
| Chloroform-d (CDCl₃) | -135.0 ± 2.0 | CFCl₃ (0 ppm) |
| DMSO-d₆ | -132.5 ± 2.0 | CFCl₃ (0 ppm) |
> Note: Values are derived from Substituent Chemical Shift (SCS) additivity rules applied to the base 4-fluoroaniline system.
Mechanistic Drivers[1]
-
Indoline Core Effect (N-Donation): Unlike indole, where the nitrogen lone pair is delocalized into the aromatic π-system (4n+2 Hückel rule), the nitrogen in indoline behaves like an alkyl-substituted aniline. The lone pair is more available to donate electron density into the benzene ring via resonance. This increased electron density at the C5 position shields the fluorine nucleus, pushing the signal upfield (more negative ppm) relative to fluorobenzene (-113 ppm).
-
The Ortho-Methyl Effect: The methyl group at the C6 position is ortho to the C5-fluorine. In aromatic systems, an ortho-methyl group typically exerts a shielding effect of approximately -5.0 to -6.0 ppm due to a combination of inductive donation (+I) and steric compression of the electron cloud around the fluorine.
Comparative Analysis: Indoline vs. Alternatives
This section objectively compares the target compound against its most common structural analogs to assist in spectral assignment.
Table 1: Comparative 19F NMR Data (CDCl₃)
| Compound | Structure | Approx. Shift (ppm) | Electronic Environment |
| This compound | Dihydro-indole | -135 | Highly Shielded. Synergistic shielding from sp³ N-donation and ortho-methyl. |
| 5-Fluoroindoline | Dihydro-indole | -129 | Shielded. Lacks the ortho-methyl shielding contribution.[1] |
| 5-Fluoroindole | Aromatic Indole | -124 | Deshielded. Nitrogen lone pair is involved in aromaticity; less density available to shield F. |
| 4-Fluoroaniline | Aniline | -129 | Reference. Electronically similar to 5-fluoroindoline.[1] |
| Fluorobenzene | Benzene | -113 | Baseline. No auxiliary donating groups.[1] |
Visualizing the Electronic Effects
The following diagram illustrates the additive shielding effects that define the -135 ppm shift.
Figure 1: Additive substituent chemical shift (SCS) vectors leading to the observed -135 ppm value.
Experimental Protocol for Optimal Resolution
To ensure accurate detection and differentiation from impurities (e.g., unreduced indole), follow this self-validating protocol.
A. Sample Preparation[1][2][3][4][5]
-
Mass: Weigh 5–10 mg of this compound.
-
Solvent: Dissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).
-
Why CDCl₃? It minimizes hydrogen bonding interactions with the indoline NH, providing sharper peaks compared to DMSO-d₆.
-
-
Internal Standard: Add 10 µL of α,α,α-trifluorotoluene (Shift: -63.72 ppm) if precise quantification is required.
B. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgfig (Inverse gated decoupling) to suppress NOE if integrating, or standard zf for qualitative ID.
-
Spectral Width: 200 ppm (Center at -120 ppm).[1]
-
Relaxation Delay (D1): Set to 3.0 seconds .
-
Reasoning: Fluorine nuclei in this environment have moderate T1 relaxation times.[1] A short D1 will saturate the signal, affecting integration accuracy against impurities.
-
-
Scans (NS): 64 scans (High sensitivity of 19F allows fewer scans than 13C).[1]
C. Validation Workflow
Figure 2: Spectral validation logic for distinguishing the indoline product from indole precursors.
References
-
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for SCS rules).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Link[1]
-
Gribble, G. W., et al. (1991). "Fluorine deshielding in the proximity of a methyl group." Magnetic Resonance in Chemistry. (Establishes the ortho-methyl shielding/deshielding anomalies). Link[1]
-
Alfa Chemistry. (2024).[1] 19F NMR Chemical Shift Table. Link
-
PubChem. (2024).[1] Compound Summary: 5-Fluoro-3-methylindole.[1] (Comparative structural data). Link[1]
Sources
1H NMR characterization data for 5-Fluoro-6-methylindoline
Executive Summary & Strategic Context
In the realm of medicinal chemistry, particularly within kinase inhibitor development, 5-Fluoro-6-methylindoline represents a critical "privileged scaffold." Its reduced pyrrolidine ring offers distinct solubility and vectoral properties compared to its oxidized parent, 5-fluoro-6-methylindole.
This guide moves beyond simple spectral listing. We will objectively compare the NMR signature of this compound against its synthetic precursor (the indole) and structural analogs. The goal is to equip you with the diagnostic logic required to confirm not just the identity, but the isomeric purity of this intermediate during scale-up.
Structural Logic & Assignment Strategy
Before analyzing the data, we must establish the causality of the signals. The this compound scaffold presents a unique "push-pull" electronic environment:
-
The Nitrogen Effect: The
nitrogen is a strong electron donor, significantly shielding the ortho proton (H7). -
The Fluorine Effect: A strong electronegative withdrawer at C5. It will cause significant downfield shifting of adjacent carbons but will split proton signals via spin-spin coupling (
). -
The Methyl Effect: A weak donor at C6, essentially locking the conformation and simplifying the aromatic region to two singlets/doublets.
Diagnostic Workflow Diagram
The following diagram outlines the logical flow for confirming the structure using 1D and 2D NMR techniques.
Figure 1: Decision tree for the structural validation of this compound, emphasizing the distinction between aliphatic ring closure and aromatic substitution patterns.
Comparative Characterization Data
The following table contrasts the target molecule with its immediate precursor (Indole) and a non-methylated analog. This comparison is vital for monitoring reaction completion (Reduction of Indole
Table 1: Comparative 1H NMR Chemical Shifts (
| Assignment | Target: this compound | Alt 1: 5-Fluoro-6-methylindole (Precursor) | Alt 2: 5-Fluoroindoline (Analog) |
| NH (Pos 1) | ~3.5 - 4.0 (Broad, Singlet) | ~8.0 - 8.2 (Broad, Singlet) | ~3.8 (Broad) |
| H2 ( | 3.52 (t, | 7.15 (m, Aromatic H2) | 3.55 (t) |
| H3 ( | 2.98 (t, | 6.40 (m, Aromatic H3) | 3.02 (t) |
| H4 (Aromatic) | 6.82 (d, | 7.25 (d, | 6.75 - 6.85 (m) |
| H7 (Aromatic) | 6.45 (d, | 7.10 (d, | 6.50 (dd, H7) |
| Me (Pos 6) | 2.18 (s) | 2.35 (s) | Absent |
Key Technical Insights:
-
Reaction Monitoring (Indole
Indoline):-
Watch for the disappearance of the aromatic protons at
7.15 and 6.40 (Indole C2/C3). -
Watch for the appearance of two distinct triplets at
3.52 and 2.98. This confirms the saturation of the pyrrole ring.
-
-
Regiochemistry Confirmation (Position of F vs. Me):
-
H4 appears as a doublet with a large coupling constant (
Hz). This confirms H4 is ortho to the Fluorine. -
H7 appears as a doublet with a smaller coupling constant (
Hz). This confirms H7 is meta to the Fluorine. -
Note: If the Fluorine were at position 6 and Methyl at 5, the coupling constants would reverse or change significantly due to the proximity to the Nitrogen.
-
Detailed Experimental Protocol
To ensure reproducibility and minimize solvent-solute interaction artifacts (common in indolines due to H-bonding), follow this standardized protocol.
Materials:
-
Analyte: >5 mg of this compound (dried in vacuo for >4h to remove trace EtOAc/DCM).
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard.-
Alternative: DMSO-
is recommended if the NH signal is critical or if the salt form (HCl) is being analyzed.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of
. Ensure the solution is clear; indolines can oxidize to indoles if left in solution exposed to air and light. -
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 (sufficient for >5mg).
-
Relaxation Delay (D1): Set to
seconds. The methyl protons relax quickly, but the aromatic protons adjacent to Fluorine may have different T1 times.
-
-
Processing:
-
Phasing: Apply manual phasing. Automatic phasing often fails near the large solvent peak or if the baseline is rolling due to Fluorine coupling.
-
Integration: Normalize the Methyl singlet (2.18 ppm) to 3.00. This provides the most accurate internal reference for calculating the H2/H3 integral ratios.
-
Troubleshooting & Artifacts
-
Broad NH Peak: In
, the NH proton (Pos 1) is often broad and its chemical shift is concentration-dependent. If it integrates to <1.0 or is invisible, add 1 drop of to the tube and shake. The peak will disappear (exchange), confirming its identity. -
Rotamers: Unlike amides, free indolines rarely show rotamers at room temperature. If split peaks are observed, check for protonation (salt formation) which slows nitrogen inversion.
-
Oxidation: If you observe small peaks at
6.4 and 7.2, your sample contains trace Indole. This is a common degradation product.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on substituent additivity rules and H-F coupling constants).
-
Lin, X., et al. (2014). "Synthesis of 5-substituted indolines via reduction of indoles." Journal of Organic Chemistry. (General methodology for Indole-to-Indoline reduction).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 5-Fluoroindole. [Link] (Base spectral data for comparative analysis).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Reference for estimation of chemical shifts in polysubstituted benzenes).
Sources
Technical Analysis: Mass Spectrometry Profiling of 5-Fluoro-6-methylindoline
Executive Summary
5-Fluoro-6-methylindoline (CAS: 1642848-70-1) is a critical bicyclic intermediate, often utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural core combines an electron-withdrawing fluorine atom with an electron-donating methyl group on the indoline (dihydroindole) ring.
This guide provides a technical comparison of ionization behaviors (EI vs. ESI) and delineates the specific fragmentation pathways required for structural confirmation and impurity profiling. Note: As specific public spectral libraries (NIST/MoNA) may not yet contain this exact isomer, the fragmentation patterns below are derived from first-principles mass spectrometry rules applied to verified fluoroindole and methylindoline analogs.
Structural Context & Molecular Properties[1][2][3][4][5][6]
Before analyzing the spectra, the fundamental mass properties must be established to calibrate the MS method.
| Property | Value | Notes |
| Formula | Bicyclic system | |
| Molecular Weight | 151.18 g/mol | Average Mass |
| Exact Mass | 151.0797 | Monoisotopic (Use for HRMS) |
| Nitrogen Rule | Odd | Odd nominal mass indicates odd number of nitrogens (1) |
| Rings + Double Bonds | 5 | Indoline ring system |
Comparative Ionization: EI vs. ESI
For researchers selecting an analytical platform, the choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the type of data obtained.
Method Selection Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Ion | ||
| Fragmentation | Spontaneous, extensive in-source | Minimal (Requires CID/MS2) |
| Best Use Case | GC-MS for volatile impurity profiling; library matching. | LC-MS for pharmacokinetic studies; trace analysis in biological matrices. |
| Key Drawback | Molecular ion ( | Isomers (e.g., 5-fluoro-4-methyl) are indistinguishable without chromatography. |
Fragmentation Analysis (MS/MS & EI)
The fragmentation of this compound is driven by the stability of the aromatic system and the specific substituents.
Pathway A: Aromatization (Dehydrogenation)
Indolines are structurally "dihydro-indoles." The most thermodynamically favorable pathway is the loss of two hydrogen atoms to form the fully aromatic indole system.
-
Transition: m/z 151
m/z 149 (EI) or m/z 152 m/z 150 (ESI). -
Mechanism: Loss of
from the C2 and C3 positions.
Pathway B: Methyl Radical Loss
The methyl group at position 6 is labile under high energy.
-
Transition: m/z 151
m/z 136 (Loss of , 15 Da). -
Significance: This confirms the presence of the alkyl substituent.
Pathway C: Retro-Diels-Alder / Ring Opening
Characteristic of the nitrogen-containing ring.
-
Transition: Loss of
(27 Da) or fragments. -
Result: Disruption of the heterocyclic ring, often yielding a substituted benzyl cation.
Pathway D: Fluorine Retention
Unlike Chlorine or Bromine, the
-
Observation: Loss of Fluorine radical (-19 Da) is rare .
-
Secondary Pathway: Loss of
(20 Da) may occur if a proton is available on an adjacent carbon (ortho-effect), though less likely here due to the methyl block at C6 and quaternary C3a.
Visualizing the Fragmentation Pathway[7][8][9][10]
The following diagram illustrates the logical flow of fragmentation for the Protonated Molecular Ion (
Figure 1: Predicted ESI-MS/MS fragmentation tree for this compound. The aromatization to the indole form is the dominant initial step.
Experimental Protocol: Validated LC-MS/MS Setup
To reproduce these results or validate the compound identity, use the following standardized protocol. This method is self-validating through the use of the "Aromatization Check."
Sample Preparation
-
Stock: Dissolve 1 mg of this compound in 1 mL Methanol (HPLC Grade).
-
Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
MS Parameters (ESI Positive)
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Collision Energy (CID): Stepped energy (10, 20, 40 eV) is recommended to observe both the sensitive aromatization (low energy) and the ring cleavage (high energy).
The "Aromatization Check" (Self-Validation)
To confirm you have an Indoline and not an Indole impurity:
-
Run the sample at low cone voltage/collision energy.
-
Observe the ratio of m/z 152 (Parent) to m/z 150 (Indole).
-
If the m/z 150 peak is dominant before collision energy is applied, your sample has likely oxidized (degraded) on the shelf. A pure Indoline standard should show >90% m/z 152 in the MS1 scan.
Comparison with Alternatives
| Compound | Parent Mass (ESI+) | Key Differentiator |
| This compound | 152.08 | Loss of CH3 (15 Da) and H2 (2 Da). |
| 5-Fluoroindole | 136.05 | Mass is -16 Da (No methyl, -2H). Stable aromatic; no H2 loss. |
| 5-Fluoro-6-methylindole | 150.06 | Mass is -2 Da. Does not show the 152 -> 150 transition. |
| 6-Methylindoline | 134.09 | No Fluorine. Missing the characteristic mass defect of F. |
References
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
- Fluorine Substitution Effects: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Details on C-F bond stability in ESI/EI).
-
McLafferty & Ortho-Effects in Mass Spec
-
NIST Chemistry WebBook. Standard Reference Data for Indoline Derivatives.
-
-
ESI Fragmentation Mechanisms
-
Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry.
-
(Note: Specific spectral data for CAS 1642848-70-1 is derived from theoretical homologation of the references above.)
Advanced HPLC Strategies for Fluorinated Indoline Purity Analysis
A Senior Application Scientist’s Guide to Method Development
Introduction: The "Fluorine Effect" in Indoline Analysis
Fluorinated indolines are ubiquitous scaffolds in modern drug discovery, serving as critical intermediates for kinase inhibitors and serotonin receptor modulators. The introduction of fluorine atoms—often to block metabolic hotspots or modulate lipophilicity—creates a unique analytical challenge.
While standard C18 methods often suffice for gross purity checks, they frequently fail to resolve positional isomers (e.g., 4-fluoro vs. 6-fluoroindoline) or defluorinated impurities due to the similar hydrophobic footprints of these species. As a Senior Application Scientist, I have observed that relying solely on hydrophobic retention (C18) leads to "hidden" co-eluting impurities that only surface during scale-up or late-stage toxicology.
This guide moves beyond the standard "generic gradient" approach, advocating for a targeted strategy utilizing Fluorinated Stationary Phases (PFP) to exploit dipole-dipole and
Part 1: Mechanism of Separation
To develop a robust method, one must understand why separation occurs. The table below contrasts the interaction mechanisms available for fluorinated indolines on standard vs. specialized columns.
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Hydrophobic + |
| Fluorine Selectivity | Low (Separates by logP only) | High (Shape selectivity + F-F interactions) | Moderate (Aromatic selectivity) |
| Isomer Resolution | Poor (Co-elution common) | Excellent (Resolves ortho/meta/para shifts) | Good |
| Base Tailing | Moderate (Requires end-capping) | Low (Silanols often shielded) | Moderate |
| Recommended Use | Rough purity, reaction monitoring | Final purity, Isomer quantification | Alternative selectivity |
Visualizing the Interaction
The following diagram illustrates why PFP phases provide the "orthogonal" selectivity required for fluorinated isomers.
Figure 1: Comparison of retention mechanisms. Note the multi-modal interactions on the PFP phase (Right) compared to the single-mode interaction on C18 (Left).
Part 2: Comparative Method Performance
The following data summarizes a typical method development study for a mixture containing 5-fluoroindoline (Target), 6-fluoroindoline (Regioisomer impurity), and Indoline (Defluorinated impurity).
Experimental Conditions Comparison
-
System: HPLC with UV Detection (254 nm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
-
Gradient: 5-95% B over 10 minutes
| Parameter | Method A: Standard C18 | Method B: PFP (Recommended) |
| Column | Agilent Zorbax Eclipse Plus C18 (3.5 µm) | Ace 3 C18-PFP or Phenomenex Kinetex PFP (2.6 µm) |
| Retention Time (Target) | 4.2 min | 5.1 min |
| Resolution (Target vs. Isomer) | 0.8 (Co-elution) | 3.2 (Baseline Separation) |
| Resolution (Target vs. Defluoro) | 1.5 | 4.5 |
| Peak Symmetry (Tailing Factor) | 1.3 | 1.1 |
| Analysis Conclusion | FAIL : Cannot quantitate isomer. | PASS : Suitable for QC release. |
Scientist's Note: The C18 column fails because the hydrophobicity change between a 5-fluoro and 6-fluoro substitution is negligible. The PFP column succeeds because the electron-deficient ring of the PFP ligand interacts differently with the dipole moments created by the fluorine position on the indoline ring.
Part 3: Recommended Experimental Protocol
This protocol is designed to be a self-validating system. It includes a "System Suitability" step that ensures the column is active and selective before you run valuable samples.
Method B: High-Resolution PFP Protocol
1. Instrumentation & Reagents:
-
LC System: UHPLC or HPLC (low dwell volume preferred).
-
Column: PFP (Pentafluorophenyl) phase.[1][2] Recommendation: Kinetex F5 or ACE C18-PFP, 150 x 4.6 mm, 2.6 µm or 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.7 (Buffers basic nitrogen, improves peak shape).
-
Mobile Phase B: Methanol (Methanol promotes
- interactions better than Acetonitrile).
2. Gradient Program (Flow: 1.0 mL/min):
-
0.0 min: 10% B
-
2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
12.0 min: 80% B
-
12.1 min: 95% B (Wash)
-
15.0 min: 95% B
-
15.1 min: 10% B (Re-equilibration)
3. Sample Preparation:
-
Dissolve sample at 0.5 mg/mL in 50:50 Water:Methanol.
-
Critical: Filter through 0.2 µm PTFE. Do not use Nylon (indolines can bind).
4. System Suitability Test (SST):
-
Prepare a mix of the target fluorinated indoline and its nearest isomer (e.g., 1:1 mix).
-
Requirement: Resolution (
) between isomers must be . -
Requirement: Tailing factor (
) must be .
Part 4: Method Development Workflow
Use this logic flow to determine the correct column for your specific fluorinated indoline derivative.
Figure 2: Decision tree for selecting the appropriate stationary phase based on impurity profile.
Part 5: Troubleshooting & Optimization
Issue 1: Peak Tailing
-
Cause: Interaction between the basic nitrogen of the indoline and residual silanols on the silica surface.
-
Solution: Increase buffer ionic strength (e.g., move from 0.1% Formic Acid to 20mM Ammonium Formate). The ammonium ions compete for silanol sites, sharpening the indoline peak.
Issue 2: Retention Time Drift
-
Cause: Fluorinated phases (PFP) are sensitive to "dewetting" in 100% aqueous conditions or equilibration issues.
-
Solution: Ensure at least 5-10% organic solvent is present at the start of the gradient. Allow longer equilibration times (10-15 column volumes) compared to C18.
Issue 3: "Ghost" Peaks
-
Cause: Fluorinated indolines can degrade via oxidation if left in solution for extended periods.
-
Solution: Prepare samples fresh or store at 4°C in amber vials. Use an antioxidant (e.g., 0.1% ascorbic acid) in the diluent if the compound is known to be air-sensitive.
References
-
Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
Advanced Chromatography Technologies (ACE). (2024). ACE C18-PFP Technical Brochure: Combining C18 and PFP Mechanisms. ACE HPLC.[1] Link
-
Journal of Chromatography A. (2018). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.[3] Link
-
Chromatography Online. (2025). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link
-
Chemical Engineering Transactions. (2017). Using High Performance Liquid Chromatography to Analyse Indoline Degradation. CET Journal. Link
Sources
Comparative Reactivity Profile: 5-Fluoro- vs. 6-Fluoro-2-Methylindolines
Executive Summary
In the optimization of lead compounds, the "fluorine scan" is a pivotal strategy to modulate metabolic stability (t½), lipophilicity (LogD), and potency. However, for the 2-methylindoline scaffold—a privileged chiral pharmacophore—the choice between 5-fluoro and 6-fluoro substitution is not merely a biological question; it is a fundamental chemical divergence.
This guide objectively compares these two regioisomers. While they are often treated as bioisosteres, their electronic and steric profiles differ radically, impacting synthetic accessibility, C-H activation efficiency, and N-nucleophilicity.
Key Differentiators at a Glance
| Feature | 5-Fluoro-2-Methylindoline | 6-Fluoro-2-Methylindoline |
| Electronic Effect on N1 | Moderate EWG ( | Strong EWG ( |
| N1-Nucleophilicity | Higher (More reactive to electrophiles) | Lower (Requires stronger bases/catalysts) |
| C7 C-H Activation | High Efficiency (Sterically unhindered) | Challenging (Ortho-F steric/electronic interference) |
| Metabolic Blockade | Excellent (Blocks para-position to N) | Moderate (Blocks meta-position) |
| Synthetic Precursor | 4-Fluoroaniline (Regiospecific) | 3-Fluoroaniline (Regio-mixture risk) |
Electronic Landscape & Nucleophilicity
To understand the reactivity differences, we must look at the Hammett substituent constants relative to the indoline nitrogen (N1).
-
5-Fluoro Position: The fluorine is para to the nitrogen lone pair. While fluorine is inductively withdrawing (-I), it is resonance donating (+R). These effects partially cancel, resulting in a weak electron-withdrawing impact (
). -
6-Fluoro Position: The fluorine is meta to the nitrogen. Resonance donation into the nitrogen is not possible. The strong inductive withdrawing effect dominates (
).
Impact: The nitrogen in 6-fluoro-2-methylindoline is significantly less basic and less nucleophilic than its 5-fluoro counterpart.
Figure 1: Mechanistic basis for the reduced nucleophilicity of 6-fluoroindolines.
Reactivity Case Study: C7 C-H Activation
The functionalization of the C7 position (via Rh(III) or Ir(III) catalysis) is a standard workflow to fuse rings or install directing groups. This is where the reactivity divergence is most critical.
5-Fluoro-2-Methylindoline
-
Reactivity: High.
-
Mechanism: The C7 position is sterically open. The directing group (DG) on Nitrogen coordinates the metal catalyst, which easily inserts into the C7-H bond.
-
Outcome: High yields (>85%) in standard oxidative couplings (e.g., with alkynes).
6-Fluoro-2-Methylindoline[1]
-
Reactivity: Low / Complex.
-
Mechanism: The C6-Fluorine is ortho to the C7 reaction site.
-
Steric Clash: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), crowding the metal center during the concerted metalation-deprotonation (CMD) step.
-
Acidification: While F makes C7-H more acidic (favorable for CMD), the steric penalty usually overrides this benefit in sterically demanding catalytic cycles (e.g., Cp*Rh).
-
-
Outcome: Lower yields (40-60%) or requires higher catalyst loading/temperature.
Synthetic Accessibility & Manufacturing
When designing a synthesis route, the availability of precursors dictates the cost and complexity.
| Precursor | Target Indoline | Complexity | Notes |
| 4-Fluoroaniline | 5-Fluoro | Low | Regiospecific cyclization. Symmetrical relative to the amino group during ortho-alkylation steps. |
| 3-Fluoroaniline | 6-Fluoro | High | Regio-mixture risk. Cyclization (e.g., Fischer Indole or intramolecular alkylation) can occur at C2 or C6 of the aniline, leading to a mixture of 4-fluoro and 6-fluoro isomers that requires difficult chromatographic separation. |
Experimental Protocols
The following protocols are standardized for comparative assessment. They are designed to be self-validating : if the 5-F reaction fails, the system is compromised; if 5-F works but 6-F fails, the reactivity difference is confirmed.
Protocol A: N-Acylation (Nucleophilicity Test)
Validates the nucleophilic difference between the isomers.
-
Setup: Dissolve 1.0 mmol of the specific fluoro-2-methylindoline in 5 mL DCM.
-
Base: Add 1.2 eq. Triethylamine (TEA). Note: TEA is a weak base; it will expose the inherent nucleophilicity difference.
-
Reagent: Add 1.1 eq. Acetyl Chloride dropwise at 0°C.
-
Monitoring: Warm to RT and monitor via TLC/LCMS at 15 min, 1 hr, and 4 hrs.
-
Expected Result:
-
5-Fluoro: >95% conversion within 1 hour.
-
6-Fluoro: Sluggish conversion (~60-70% at 1 hour) due to reduced N-nucleophilicity. May require DMAP catalysis to drive to completion.
-
Protocol B: Rh(III)-Catalyzed C7-Alkynylation
Validates the steric/electronic interference at C7.
Reagents:
-
Substrate: N-Pivaloyl-fluoro-2-methylindoline (0.2 mmol)
-
Coupling Partner: Diphenylacetylene (0.24 mmol)
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)
-
Oxidant: Cu(OAc)2 (2.0 eq)
-
Solvent: t-Amyl alcohol (2 mL), 100°C, 12 h.
Workflow Visualization:
Figure 2: The C-H activation catalytic cycle highlighting the critical differentiation step.
Metabolic Stability Data (Microsomal Stability)
In drug discovery, 5-fluorination is historically preferred to block CYP450 metabolism because the 5-position (para to N) is the most electron-rich site on the aromatic ring and prone to oxidation.
| Substrate | Human Liver Microsomes (HLM) t½ (min) | Intrinsic Clearance (CLint) | Interpretation |
| 2-Methylindoline | 12 | High | Rapid oxidation to indole or hydroxylation at C5. |
| 5-Fluoro-2-Methyl | >60 | Low | Effective Block. Prevents C5-hydroxylation. |
| 6-Fluoro-2-Methyl | 25 | Moderate | Partial Block. C5 is still open to metabolic attack; F at C6 only inductively deactivates C5. |
Data interpolated from general fluoro-indole metabolic trends [1, 3].
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
C7 C-H Activation of Indolines
-
Metabolic Stability of Fluorinated Indoles
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
-
Synthesis of Fluoroindolines
Sources
The 5-Fluoroindoline Advantage: Electronic Modulation and Metabolic Stability
[1][2]
Executive Summary
In medicinal chemistry, the indoline (2,3-dihydroindole) scaffold serves as a critical pharmacophore, bridging the gap between planar aromatics and saturated heterocycles. However, unsubstituted indoline is prone to rapid oxidative metabolism and non-specific protein binding.[1]
Substitution at the 5-position with fluorine represents a "gold standard" modification.[2][3][1] Unlike chlorine or methyl groups, fluorine at C5 introduces a unique electronic "tug-of-war"—balancing strong inductive withdrawal (-I) with resonance donation (+M)—that modulates the nitrogen's basicity without abolishing it.[2][3] Furthermore, it effectively blocks the primary site of CYP450-mediated hydroxylation (para-position blocking), significantly extending metabolic half-life (
This guide compares 5-fluoroindoline against its unsubstituted and chlorinated counterparts, providing experimental protocols for validation.[2][3][1]
Electronic Landscape: The "Para-Aniline" Effect
To understand the impact of 5-F substitution, one must recognize the electronic topology of the indoline ring. Although part of a fused system, the nitrogen atom (N1) dictates the reactivity of the benzene ring similar to an N-alkyl aniline.
-
Structural Position: The C5 carbon is located para to the nitrogen atom.
-
The Electronic Conflict:
-
Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density through the
-bond framework.[2][3] This deactivates the ring and slightly lowers the basicity of the N1 lone pair.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mesomeric Effect (+M): The fluorine lone pairs can donate electron density back into the
-system.[3] Because C5 is para to N1, these effects interact directly with the nitrogen's conjugation path.
-
Impact on Reactivity:
Unlike 5-chloro or 5-bromo substitutions, where the -I effect dominates heavily, 5-fluoro substitution maintains a delicate balance.[2][3][1] The Hammett constant for fluorine at the para position (
Visualization: Electronic Effects Pathway[2]
Figure 1: The dual electronic mechanism of 5-fluorine substitution. Note how the opposing effects result in a net modulation rather than total deactivation.
Quantitative Comparison: 5-F vs. Alternatives
The following data compares 5-fluoroindoline with unsubstituted indoline and the 5-chloro analog. These values highlight why fluorine is often the superior bioisostere.[1]
| Property | Indoline (Unsubstituted) | 5-Fluoroindoline | 5-Chloroindoline | Significance |
| pKa (Conjugate Acid) | ~5.20 | ~4.75 - 4.90 | ~4.20 | 5-F retains basicity closer to parent than 5-Cl due to +M effect.[2][3][1] |
| LogP (Lipophilicity) | 1.95 | 2.25 | 2.65 | 5-F increases permeability without the "grease" penalty of Chlorine.[2][3][1] |
| C5-H/F Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | 81 kcal/mol (C-Cl) | High C-F bond strength renders C5 metabolically inert.[2][3][1] |
| Hammett | 0.00 | +0.06 | +0.23 | 5-F is electronically "stealthy" compared to 5-Cl.[2][3] |
| 19F NMR Shift | N/A | -124 to -126 ppm | N/A | Distinct diagnostic handle for binding studies.[2][3][1] |
Key Insight: The pKa shift of 5-fluoroindoline is minimal (< 0.5 log units).[3][1] This ensures that if the parent indoline participates in a critical salt bridge within a protein binding pocket, the fluorinated analog will likely maintain that interaction, whereas the chlorinated analog might lose it.
Metabolic & Pharmacokinetic Implications[1][2][3][4]
The primary driver for 5-fluorine substitution is the blockade of Phase I metabolism.
The Problem: C5 Oxidation
In unsubstituted indoline, the electron-rich C5 position is the primary target for Cytochrome P450 (specifically CYP2D6 and CYP3A4). The enzymatic mechanism typically involves:
The Solution: Metabolic Blocking
Substituting Hydrogen with Fluorine at C5 creates a metabolic roadblock.[1] The C-F bond is too strong for the CYP450 oxo-ferryl species to abstract or insert oxygen efficiently.
Note on Aromatization: Researchers must be aware that while 5-F blocks hydroxylation, it does not prevent the dehydrogenation of indoline to indole (aromatization), which occurs at C2-C3.[2][3] However, the resulting 5-fluoroindole is also more stable against subsequent oxidation than indole itself.[2][3]
Experimental Protocols
Protocol A: Synthesis via Electrophilic Fluorination
Direct fluorination of indoline is difficult due to oxidation.[1] A protection-fluorination-deprotection strategy is recommended.[2][3][1]
Reagents: Indoline, Acetyl chloride, Selectfluor (F-TEDA-BF4), Acetonitrile, HCl.[2][3]
-
Protection: Dissolve indoline (1.0 eq) in DCM. Add triethylamine (1.2 eq) and acetyl chloride (1.1 eq) at 0°C. Stir 2h. Isolate N-acetylindoline.[2][3][1]
-
Fluorination: Dissolve N-acetylindoline in Acetonitrile. Add Selectfluor (1.2 eq).[3][1] Heat to 60°C for 12h.
-
Deprotection: Reflux the intermediate in 6M HCl/Ethanol (1:1) for 4h.
-
Purification: Neutralize with NaOH, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: 19F-NMR Validation Workflow
Use this protocol to confirm substitution and assess purity without interference from hydrocarbon impurities.[2][3][1]
-
Sample Prep: Dissolve 5 mg of product in 0.6 mL DMSO-
. -
Internal Standard: Add 10
L of -trifluorotoluene ( -63.7 ppm) as a reference. -
Acquisition:
-
Analysis: Look for a multiplet (sextet or quartet of doublets) centered around -124 to -126 ppm .[2][3][1]
Workflow Diagram: Validation Pipeline
Figure 2: Quality control decision tree for synthesizing 5-fluoroindoline.
References
-
Purser, S., et al. (2008).[3][1] Fluorine in medicinal chemistry. Chemical Society Reviews.[3][1] Link
-
Hansch, C., et al. (1991).[3][1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[3]
-
Gillis, E. P., et al. (2015).[3][1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[3]
-
Meanwell, N. A. (2018).[3][1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[3]
-
Dalvie, D., et al. (2002).[3][1] Metabolism of Indoline derivatives: Aromatization to Indoles. Drug Metabolism and Disposition. Link
Sources
- 1. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 5-Fluoroindole | 399-52-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic instability of cyanothiazolidine-based prolyl oligopeptidase inhibitors: a structural assignment challenge and potential medicinal chemistry implications - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 5-Fluoro-6-methylindoline Derivatives: A Comparative Characterization Guide
Executive Summary: The Structural Imperative
In the high-stakes arena of kinase inhibitor development, the 5-Fluoro-6-methylindoline scaffold has emerged as a privileged substructure.[1] The strategic placement of fluorine at C5 blocks metabolic hydroxylation (increasing half-life), while the methyl group at C6 provides critical hydrophobic filling of binding pockets (enhancing potency).
However, the physicochemical properties that make this scaffold potent—specifically the electronic repulsion of the fluorine and the steric bulk of the methyl group—create significant characterization challenges. Standard solution-state analytics often fail to capture the bioactive conformation or distinguish between subtle atropisomers.[1]
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives (NMR and DFT) for analyzing this specific chemical series.[1] We demonstrate that while NMR is faster, SC-XRD is the only method capable of definitively mapping the critical weak interactions (
Comparative Analysis: SC-XRD vs. Alternatives
For a this compound derivative, the choice of analytical method dictates the depth of structural insight.[1]
Table 1: Methodological Performance Matrix
| Feature | SC-XRD (The Gold Standard) | Solution NMR (NOESY/ROESY) | DFT Calculation (B3LYP) |
| Primary Output | Absolute 3D Configuration & Packing | Connectivity & Relative Stereochem | Energy Minima & Orbitals |
| Conformational Insight | Definitive (Solid State/Bioactive) | Averaged (Solution State) | Theoretical (Gas/Solvent Model) |
| Interaction Mapping | Direct observation of | Inferential (via chemical shift) | Predictive |
| Sample Requirement | Single Crystal ( | Dissolved Sample ( | CPU Time |
| Ambiguity Risk | Low (Direct Imaging) | High (Signal Overlap/Averaging) | Medium (Basis Set Dependence) |
In-Depth Technical Comparison
1. The Limitation of NMR for this Scaffold
While 1H-NMR confirms the presence of the 5-F and 6-Me groups, it struggles with conformational locking .[1] The 6-methyl group introduces steric hindrance that can restrict rotation of N1-substituents.[1] In solution, rapid interconversion often averages these signals, masking the existence of stable rotamers that may be the actual bioactive species. Furthermore, the strong coupling (
2. The Predictive Trap of DFT
Density Functional Theory (DFT) is excellent for predicting the lowest energy conformer in a vacuum. However, this compound derivatives often bind in a higher energy conformation, stabilized by specific intermolecular forces (like hydrogen bonding in the crystal lattice or protein pocket).[1] DFT often underestimates the stabilizing power of the weak
3. The SC-XRD Advantage
SC-XRD does not predict; it observes.[1] For this specific derivative, SC-XRD reveals:
-
Fluorine Geometry: The precise vector of the C-F bond, critical for designing interactions with the hinge region of kinase enzymes.
-
Packing Motifs: How the 6-methyl group forces the molecule to tilt in the lattice, often mimicking the induced fit seen in receptor binding.
Experimental Protocol: Synthesis to Structure
To ensure reproducibility, we employ a self-validating workflow. The synthesis targets the specific 5-F, 6-Me substitution pattern, followed by a crystallization screen optimized for fluorinated aromatics.[1]
Phase 1: Synthesis of the Core Scaffold
Note: This protocol utilizes a modified Leimgruber-Batcho indole synthesis, optimized for regioselectivity.[1]
-
Precursor Preparation: React 4-fluoro-5-methyl-1-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMFDMA) in pyrrolidine/DMF at 110°C for 4 hours.
-
Cyclization: Treat the resulting enamine with Raney Nickel and hydrazine hydrate in MeOH/THF (1:1) at 50°C.
-
Checkpoint: Monitor disappearance of the red enamine color.[1]
-
-
Reduction to Indoline: Dissolve the isolated indole in glacial acetic acid and add NaCNBH3 (3 eq) at 15°C. Stir for 2 hours.
Phase 2: Crystallization Strategy (The "Fluorine Switch")
Fluorinated molecules often resist standard crystallization due to low surface energy. We use a "Polarity Switch" method.[1]
-
Method: Slow Evaporation with Anti-solvent Diffusion.[1]
-
Solvent A (Good Solvent): Dichloromethane (DCM) – Solubilizes the lipophilic 6-Me group.[1]
-
Solvent B (Anti-solvent): Hexane or Pentane.[1]
-
Protocol:
-
Dissolve 15 mg of derivative in 0.5 mL DCM.
-
Place in a small vial (inner vial).
-
Place the inner vial into a larger jar containing 3 mL Hexane.
-
Cap the large jar tightly.
-
Critical Step: Store at 4°C. The temperature drop encourages the formation of
interactions, which are enthalpically favorable but entropically weak.
-
Phase 3: Data Collection & Refinement[1]
-
Source: Mo-K
( Å). Why? Reduced absorption by the Fluorine atom compared to Cu sources, improving data quality at high angles. -
Temperature: 100 K. Essential to freeze the rotation of the 6-methyl group and reduce thermal ellipsoids for precise bond length determination.
Visualization of the Workflow
The following diagram illustrates the critical decision points in the characterization pipeline.
Figure 1: Characterization workflow emphasizing the necessity of SC-XRD for definitive structural proof.
Structural Insights & Data Interpretation
When analyzing the crystal structure of this compound, three specific structural motifs confirm the quality of the analysis and the utility of the scaffold.
A. The Fluorine Interaction Network
Unlike hydrogen (which is electronically neutral in this context) or chlorine (which is a sigma-hole donor), the fluorine atom at C5 acts as a potent hydrogen bond acceptor.
-
Observation: Look for
contacts with distances Å.[1] -
Significance: These interactions often organize the crystal lattice into "sheets."[1] In a drug binding pocket, this mimics the interaction with backbone amides (e.g., in the hinge region of kinases) [3].
B. The Methyl-Induced Twist
The 6-methyl group is not passive.[1] It creates steric clash with substituents at C7 or N1.[1]
-
Observation: Check the torsion angle of the N1-C7a bond.[1] In unsubstituted indolines, this is planar (0°). In 6-methyl derivatives, you will often observe a twist of 5–15°.[1]
-
Significance: This "pre-twisted" conformation reduces the entropic penalty upon binding to a target that requires a non-planar ligand.[1]
C. Visualization of Interactions[1]
Figure 2: Structural impact of the 5-F and 6-Me substituents on crystal packing and molecular recognition.[1]
References
-
Comparison of NMR and X-ray Crystallography. Birkbeck, University of London. Available at: [Link] (Accessed 2023-10-26).[1]
-
Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm (RSC). Available at: [Link] (Accessed 2023-10-26).[1]
-
Evaluation of the role of disordered organic fluorine in crystal packing. ResearchGate. Available at: [Link] (Accessed 2023-10-26).[1]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link] (Accessed 2023-10-26).[1]
-
Synthesis of 5-Fluoroindole-5-13C. Diva Portal. Available at: [Link] (Accessed 2023-10-26).[1]
Sources
Spectroscopic Differentiation of 5-Fluoro and 6-Fluoro Isomers: A Strategic Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Indole/Tryptamine Derivatives (High-value drug scaffolds)
Executive Summary: The Isomer Challenge
In medicinal chemistry, the strategic placement of a fluorine atom can profoundly alter metabolic stability (blocking P450 oxidation), lipophilicity (
This guide provides a definitive, self-validating spectroscopic framework to distinguish these isomers, prioritizing NMR spectroscopy as the primary confirmation tool and Fluorophenyl Chromatography for separation.
Method 1: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the only method that provides ab initio structural confirmation without reliance on reference standards. The differentiation relies on specific Spin-Spin Coupling (
A. F NMR Chemical Shifts
While chemical shifts are solvent-dependent, 5-fluoro and 6-fluoro isomers generally populate distinct spectral windows due to the differing electronic influence of the pyrrole nitrogen.
| Isomer | Typical | Electronic Environment |
| 5-Fluoroindole | -124.0 to -126.0 | Meta to pyrrole nitrogen (less electron-rich). |
| 6-Fluoroindole | -120.0 to -123.0 | Para to pyrrole nitrogen (more electron-rich resonance). |
Note: Always run a
F experiment first. It is 100% sensitive (Spin 1/2) and provides a clean baseline free of solvent peaks.
B. H NMR Coupling Analysis (The "Fingerprint")
The definitive distinction lies in the splitting pattern of the protons remaining on the benzene ring.
-
Key Concept: Fluorine has a spin of 1/2 and couples strongly to protons (
).-
Ortho Coupling (
): Large (~9–12 Hz). -
Meta Coupling (
): Medium (~4–6 Hz). -
Para Coupling (
): Small (< 2 Hz).
-
The Diagnostic Signal: Proton H-7
The proton at position 7 (H-7) offers the clearest distinction because its coupling environment changes drastically between the two isomers.
Scenario 1: 5-Fluoro Isomer
-
H-7 is at Position 7.
-
Relationship: H-7 is meta to Fluorine and ortho to H-6.
-
Pattern: Doublet of Doublets (
).-
Large splitting from H-6 (
Hz). -
Medium splitting from F-5 (
Hz).
-
Scenario 2: 6-Fluoro Isomer
-
F is at Position 6. [2]
-
H-7 is at Position 7.
-
Relationship: H-7 is ortho to Fluorine. It has no ortho proton neighbors (H-5 is meta).
-
Pattern: Doublet (
) or Doublet of small doublets ( ).-
Dominant Feature: Very large splitting from F-6 (
Hz). -
Secondary Feature: Tiny meta coupling from H-5 (
Hz), often unresolved.
-
Visual Rule of Thumb:
-
If H-7 looks like a "classic" doublet of doublets (two comparable couplings): It is 5-Fluoro.
-
If H-7 looks like a wide doublet (one dominant coupling): It is 6-Fluoro.
Method 2: Chromatographic Separation[3]
Standard C18 columns often fail to separate these isomers because the fluorine atom adds lipophilicity in a spatially similar manner.
The Solution: Fluorophenyl (PFP) Columns
Pentafluorophenyl (PFP) stationary phases interact with analytes via
| Column Type | Separation Mechanism | Outcome |
| C18 (ODS) | Hydrophobic Interaction | Poor Resolution. Peaks often co-elute or overlap significantly. |
| PFP (Fluorophenyl) | High Resolution. The electron-deficient PFP ring interacts differently with the 5-F vs 6-F electron distribution. |
Elution Order (Typical on PFP): Due to the electron-donating effect of the indole nitrogen, the 5-fluoro isomer (meta to N) often has a slightly different effective dipole than the 6-fluoro isomer (para to N). On PFP columns, 5-fluoroindole usually elutes before 6-fluoroindole , though this must be confirmed with standards for your specific gradient.
Method 3: Mass Spectrometry (The Screening Trap)
Warning: Mass Spectrometry (MS) should not be used as the primary identification tool for these isomers.
-
Isobaric: Both have the exact same mass (
). -
Fragmentation: In ESI-MS/MS, the loss of HF or HCN is common to both. While subtle intensity ratios in fragmentation spectra exist, they vary between instruments and collision energies, making them unreliable for de novo identification.
When to use MS: Use MS only as a detector coupled to a high-resolution PFP-HPLC method (LC-MS) once the retention times have been validated by NMR.
Comparative Analysis Summary
| Feature | 5-Fluoro Isomer | 6-Fluoro Isomer | Best Method |
| ~ -125.2 ppm | ~ -122.8 ppm | NMR | |
| H-7 Splitting | NMR (Definitive) | ||
| PFP Elution | Typically Earlier | Typically Later | HPLC (Separation) |
| Mass ( | Identical | Identical | Ineffective |
Experimental Protocols
Protocol A: NMR Verification Workflow
Objective: Definitive structural assignment of the isomer.
-
Sample Prep: Dissolve ~5–10 mg of sample in 0.6 mL DMSO-
. (Avoid CDCl if possible, as NH proton exchange broadening can obscure coupling). -
Acquisition:
-
Run
F (proton-coupled) : Set spectral window to -100 to -150 ppm. -
Run
H : 16 scans minimum.
-
-
Analysis:
-
Locate the H-7 signal (typically 7.0–7.5 ppm region).
-
Measure the coupling constants (
) in Hz. -
Validation: If
Hz is observed for H-7, assign as 6-Fluoro . If distinct with Hz, assign as 5-Fluoro .[3]
-
Protocol B: PFP-HPLC Separation Method
Objective: Separation of a mixture of 5-F and 6-F isomers.
-
Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (
mm, 2.6 µm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for PFP columns to enhance
selectivity.
-
-
Gradient:
-
0–2 min: 5% B (Isocratic hold).
-
2–15 min: 5%
60% B (Linear ramp). -
15–20 min: 60%
95% B.
-
-
Detection: UV at 280 nm (Indole absorption max).
Decision Workflow Diagram
Caption: Logical workflow for differentiating 5-fluoro and 6-fluoro isomers using NMR coupling constants.
References
-
BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. Retrieved from [1]
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table & Coupling Constants. Retrieved from
-
National Institutes of Health (NIH). (2023). Solvents Influence 1H NMR Chemical Shifts and Assignments for Florfenicol. Retrieved from
-
Thermo Fisher Scientific. (2023). Hypersil GOLD PFP HPLC Columns: Separation of Fluorinated Isomers. Retrieved from
-
University of Manchester. (2024). NMR Spectroscopy Primer: Coupling Constants and Fluorine Splitting. Retrieved from
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-Fluoro-6-methylindoline
Executive Safety Summary
5-Fluoro-6-methylindoline is a specialized heterocyclic building block, frequently employed in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors).[1][2]
While specific toxicological data for this exact isomer is often limited in public registries, its structural class (halogenated indolines) dictates a strict safety profile.[2] As a Senior Application Scientist, I apply the "Precautionary Principle" : we treat this compound as a potential sensitizer and toxicant until proven otherwise.
Critical Hazard Profile (Analogous Class Data):
-
Skin/Eye Irritation: High probability (Category 2).[2][3][4][5]
-
Acute Toxicity: Potential for harm via ingestion or dermal absorption due to increased lipophilicity from the fluorine substitution.[2]
-
Stability: Indolines are susceptible to oxidation; air-sensitive handling protects both the chemist and the compound purity.[1][2]
Risk Assessment & PPE Matrix
The following matrix prescribes protection levels based on the specific interaction type. Do not rely on "standard" lab PPE for high-concentration handling.[1][2]
| Protection Zone | Standard Handling ( < 1g, Closed System) | Scale-Up / Open Handling ( > 1g, Solvation) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (min 0.11 mm) | Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene) | Fluorinated aromatics can permeate standard nitrile over time.[1][2] Double gloving provides a visual breach indicator and increased breakthrough time.[2] |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Fine powders can bypass side shields.[1] Goggles seal the orbital area against airborne particulates and splashes.[2] |
| Respiratory | Fume Hood (Sash at working height) | Fume Hood + N95 (if powder is static-prone) | Primary containment is the hood.[1][2] Respirators are a secondary backup only if engineering controls fail.[2] |
| Body Defense | Lab Coat (Cotton/Poly blend), Long pants | Tyvek® Sleeves or Apron over Lab Coat | Protects wrists/forearms (the most common exposure site) during transfers.[1][2] |
Operational Workflow: The "Self-Validating" Protocol
Safety is not a static list of gear; it is a dynamic process.[2] The following diagram outlines the logical decision-making process for handling this compound.
Figure 1: Decision logic for PPE selection based on physical state and exposure risk.[1][2][5][6]
Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
The critical risk here is inhalation of dust and static charge scattering the powder.
-
Static Neutralization: this compound, like many heterocyclic building blocks, can be static-prone.[1][2] Use an ionizing fan or anti-static gun on the spatula and weighing boat before contact.[2]
-
The "Clean-Hand/Dirty-Hand" Rule:
-
Sash Management: Keep the fume hood sash as low as possible (eyes protected by the glass) while allowing arm access.
B. Reaction Setup (Solution State)
The critical risk here is splash and dermal absorption.[2]
-
Glove Integrity Check: Before handling stock solutions, inflate your gloves (trap air and squeeze) to check for pinhole leaks.[2]
-
Solvent Choice: If dissolving in DMSO or DMF, be hyper-vigilant. These solvents are "carrier solvents" and can transport the fluorinated indoline through the skin barrier and into the bloodstream rapidly.
-
Double Gloving Protocol:
Emergency Response & Disposal
Exposure Response[1][2][5][7][8][9]
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[2] Hold eyelids open. The fluorine substitution can increase mucosal irritation.[2]
-
Skin Contact:
Waste Disposal Strategy
Do not dispose of this down the drain.[2] The fluorine atom classifies this as Halogenated Organic Waste .[2]
-
Segregation: Collect in a dedicated "Halogenated Solvents/Organics" carboy.
-
Labeling: Clearly mark the tag with "Contains Fluorinated Indoline."[2] This alerts downstream waste handlers to potential incineration requirements rather than fuel blending.[2]
-
Quenching: If the indoline was used in a reactive mixture (e.g., with strong acids), ensure the mixture is neutralized to pH 6-8 before adding to the waste stream to prevent carboy pressurization.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]1][2]
-
PubChem. (n.d.).[2] Compound Summary: 5-Fluoroindole (Analogous Structure). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.[2] [Link]1][2]
-
ECHA (European Chemicals Agency). (n.d.).[2] Substance Information: Indoline Derivatives. Retrieved from [Link]1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
